Seconeolitsine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-methyl-2-(4,6,16,18-tetraoxapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),2(10),3(7),8,11,13,15(19)-heptaen-9-yl)ethanamine |
InChI |
InChI=1S/C19H17NO4/c1-20-5-4-12-7-17-19(24-10-23-17)18-13(12)3-2-11-6-15-16(8-14(11)18)22-9-21-15/h2-3,6-8,20H,4-5,9-10H2,1H3 |
InChI Key |
HVQPSXFBBUUAHU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC2=C(C3=C1C=CC4=CC5=C(C=C43)OCO5)OCO2 |
Origin of Product |
United States |
Foundational & Exploratory
Seconeolitsine: A Deep Dive into its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seconeolitsine, a semi-synthetic phenanthrene alkaloid derived from boldine, has emerged as a promising antibacterial agent, particularly against multidrug-resistant strains of bacteria such as Streptococcus pneumoniae and Mycobacterium tuberculosis.[1][2] Its novel mechanism of action, targeting a crucial bacterial enzyme distinct from the targets of many current antibiotic classes, makes it a compelling candidate for further drug development. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and effects.
Primary Molecular Target and Mechanism
The principal target of this compound is bacterial DNA topoisomerase I (Topo I) .[1][2] Topoisomerases are essential enzymes that resolve topological challenges in DNA that arise during replication, transcription, and recombination.[3][4] Bacterial Topo I functions primarily to relax negatively supercoiled DNA.[3]
This compound acts as a catalytic inhibitor of Topo I.[3] Unlike "poison" inhibitors, which stabilize the covalent Topo I-DNA cleavage complex and lead to DNA strand breaks, this compound interferes with the enzymatic cycle of Topo I without trapping this intermediate.[3][5][6][7] This inhibition of Topo I's relaxation activity leads to an accumulation of excessive negative supercoiling in the bacterial chromosome.[2][3]
The resulting hyper-negative supercoiling state triggers a significant, coordinated global transcriptional response in the bacteria, ultimately disrupting essential cellular processes and leading to growth inhibition and cell death.[1][2] Notably, this compound exhibits a high degree of selectivity for bacterial Topo I, with minimal impact on human cell viability at therapeutic concentrations.[2] While some partial inhibition of human topoisomerase I has been observed, it occurs at significantly higher concentrations (50 µM), with a minor effect on neutrophil viability at 100 µM.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound, providing insights into its potency and efficacy.
Table 1: In Vitro Activity of this compound
| Parameter | Organism | Value | Reference |
| MIC | S. pneumoniae (including FQ-resistant strains) | ~10 µM | [1] |
| Topo I Inhibition | S. pneumoniae | ~17 µM | [3] |
| Cell Growth Inhibition | S. pneumoniae | ~17 µM | [3] |
| Post-antibiotic Effect (Planktonic) | Fluoroquinolone-susceptible S. pneumoniae | 1.00 - 1.87 h | [2][8] |
| Post-antibiotic Effect (Biofilm) | Fluoroquinolone-susceptible S. pneumoniae | 0.84 - 2.31 h | [2][8] |
| Biofilm Thickness Reduction | S. pneumoniae | 2.91 ± 0.43 µm (vs. 7.18 µm for Levofloxacin) | [2][8] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of S. pneumoniae Infection
| Parameter | Dosage | Result | Reference |
| Protection at 48h | 40 mg/kg | 70% survival (p < 0.001) | [1][9] |
| Bacteremia Reduction | 5 - 40 mg/kg | Significant reduction in bacterial load in blood | [1] |
| Long-term Survival (7 days) | 5 - 40 mg/kg | 40% - 50% survival (p < 0.01) | [1] |
Table 3: Pharmacokinetic Parameters of this compound vs. Levofloxacin in Mice
| Parameter | This compound | Levofloxacin | Reference |
| Cmax (µg/mL) | 1.6 | 14.7 | [1][9] |
| AUC0-12h (µg·h/mL) | 5 | 17.3 | [1][9] |
| Plasma Protein Binding (at 1 µg/mL) | 40% | 12% (at 5 µg/mL) | [1][9] |
| Plasma Protein Binding (at 50 µg/mL) | 80% | 33% | [1][9] |
Key Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Bacterial Strains and Growth Conditions: S. pneumoniae strains are grown in a casein hydrolysate-based medium (AGCH) with 0.3% sucrose.[1]
-
Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and then serially diluted in the AGCH medium in a 96-well microtiter plate.[1]
-
Inoculation: Bacterial cultures are grown to a specific optical density and then diluted and inoculated into the wells containing the antibiotic dilutions.[2]
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere.[2]
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that results in no visible growth of the bacteria after a defined incubation period.[8]
Topoisomerase I Activity Assay (Gel-Based)
This assay assesses the inhibitory effect of this compound on the DNA relaxation activity of Topo I.
-
Substrate: Supercoiled plasmid DNA is used as the substrate for the enzyme.[3]
-
Enzyme Reaction: Purified bacterial Topo I is incubated with the supercoiled plasmid DNA in the presence of varying concentrations of this compound. A control reaction without the inhibitor is also included.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.[3]
-
Visualization: The DNA bands are visualized by staining with ethidium bromide.[3]
-
Analysis: The inhibition of Topo I activity is determined by the reduction in the amount of relaxed plasmid DNA and the persistence of the supercoiled form. The supercoiled plasmid migrates faster in the gel than the relaxed form.[3]
In Vivo Efficacy in a Murine Sepsis Model
This protocol evaluates the protective effect of this compound against a lethal S. pneumoniae infection.
-
Animal Model: Mice are used for the infection model.[1]
-
Infection: Mice are infected with a lethal dose of a fluoroquinolone-resistant strain of S. pneumoniae.[1]
-
Treatment: this compound (e.g., 5 to 40 mg/kg) or a control vehicle (PBS with 1% DMSO) is administered to the mice, typically every 12 hours for a specified duration (e.g., two days).[1][9]
-
Monitoring: The survival of the mice is monitored over a period of time (e.g., 7 days).[1]
-
Bacteremia Measurement: At specific time points post-infection (e.g., 24 and 48 hours), blood samples are collected to determine the bacterial load (colony-forming units per milliliter).[1][4]
Visualizing the Mechanism and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes related to this compound's mechanism of action.
Caption: Mechanism of this compound Action on Bacterial DNA Topology.
Caption: Workflow for a Gel-Based Topoisomerase I Inhibition Assay.
Conclusion and Future Directions
This compound's mechanism as a catalytic inhibitor of bacterial DNA topoisomerase I distinguishes it from many existing antibiotics and underscores its potential for treating infections caused by resistant pathogens. The accumulation of hyper-negatively supercoiled DNA and the subsequent global transcriptional disruption present a potent and selective antibacterial strategy. The quantitative data from in vitro and in vivo studies further support its development.
Future research should focus on a more detailed characterization of the downstream signaling pathways affected by the this compound-induced topological stress. A deeper understanding of the specific genes and cellular processes dysregulated by this mechanism could reveal synergistic therapeutic targets. Furthermore, medicinal chemistry efforts to optimize the pharmacokinetic and pharmacodynamic properties of this compound and its analogs could lead to the development of a new class of highly effective antibiotics.
References
- 1. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 3. Type IA Topoisomerases as Targets for Infectious Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Seconeolitsine and N-methyl-seconeolitsine: Potent Inhibitors of Bacterial DNA Topoisomerase I
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of two closely related phenanthrene alkaloids, Seconeolitsine and N-methyl-seconeolitsine. Both compounds have emerged as promising antibacterial agents due to their targeted inhibition of bacterial DNA topoisomerase I, a crucial enzyme for bacterial survival. This document summarizes their biological activity, mechanism of action, and available pharmacokinetic data, presenting quantitative information in structured tables for ease of comparison. Detailed experimental protocols for key assays are also provided, along with visualizations of the underlying molecular pathways and experimental workflows.
Core Compound Characteristics and Mechanism of Action
This compound and N-methyl-seconeolitsine are semi-synthetic derivatives of boldine, a natural alkaloid.[1][2] Their primary mechanism of action is the inhibition of bacterial type IA DNA topoisomerase (Topo I), an enzyme responsible for relaxing DNA supercoils, which is essential for DNA replication and transcription.[3][4] By inhibiting Topo I, these compounds lead to an accumulation of excessive negative supercoiling in the bacterial chromosome, ultimately disrupting cellular processes and leading to bacterial cell death.[5] Notably, this mechanism of action is distinct from that of fluoroquinolone antibiotics, which target type II topoisomerases.[3][4] This makes this compound and its N-methylated analog promising candidates for combating infections caused by fluoroquinolone-resistant bacteria.[2][3]
An important feature of these compounds is their selectivity for the bacterial enzyme. Studies have shown that they do not significantly inhibit human topoisomerase I at therapeutic concentrations, nor do they adversely affect human cell viability.[5][6]
Signaling Pathway of Topoisomerase I Inhibition
The following diagram illustrates the central role of DNA topoisomerase I in maintaining DNA topology and how its inhibition by this compound and N-methyl-seconeolitsine disrupts this process.
Comparative Biological Activity
Both this compound and N-methyl-seconeolitsine exhibit potent antibacterial activity, particularly against Gram-positive bacteria such as Streptococcus pneumoniae and Mycobacterium tuberculosis.[3][5] They have been shown to be effective against multidrug-resistant strains, highlighting their therapeutic potential.[2]
Table 1: Comparative Inhibitory Activity
| Parameter | This compound | N-methyl-seconeolitsine | Organism/Enzyme | Reference |
| Effective Concentration (Cell Growth Inhibition) | ~10-17 µM | ~10-17 µM | Streptococcus pneumoniae | [1][2][3][6] |
| IC50 (Topoisomerase I Inhibition) | 5.6 µM | 8.4 µM | Mycobacterium tuberculosis | [5][7] |
| MIC Range | 1.95–15.6 µM | 1.95–15.6 µM | Mycobacterium tuberculosis | [5][7] |
Pharmacokinetic Profiles
Pharmacokinetic data is crucial for the clinical development of new drug candidates. To date, in vivo studies have primarily focused on this compound.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Cmax (Peak Serum Concentration) | 1.6 ± 0.3 µg/mL | Single 40 mg/kg subcutaneous dose | [3] |
| Cmin (Minimum Serum Concentration) | 0.3 ± 0.04 µg/mL | Single 40 mg/kg subcutaneous dose | [3] |
| t1/2 (Elimination Half-life) | 7.8 h | Single 40 mg/kg subcutaneous dose | [3] |
| Plasma Protein Binding | 40% - 80% | Concentration-dependent (1 µg/mL and 50 µg/mL) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and N-methyl-seconeolitsine.
Bacterial DNA Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by DNA topoisomerase I.
Materials:
-
Purified bacterial DNA topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M NaCl, 10 mM MgCl2)
-
Test compounds (this compound, N-methyl-seconeolitsine) dissolved in a suitable solvent (e.g., DMSO)
-
5x Loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 50% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Sterile microcentrifuge tubes
-
Incubator at 37°C
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:
-
2 µL of 10x topoisomerase I reaction buffer
-
200 ng of supercoiled plasmid DNA
-
Test compound at various concentrations (or solvent control)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Add 2 µL of a suitable dilution of purified topoisomerase I enzyme to each reaction tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 5 µL of 5x loading dye.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at a constant voltage until the DNA bands are well-separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of the supercoiled form remaining.
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Streptococcus pneumoniae)
-
Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth supplemented with lysed horse blood for S. pneumoniae)
-
Test compounds (this compound, N-methyl-seconeolitsine)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator with appropriate atmospheric conditions (e.g., 5% CO2 for S. pneumoniae)
Procedure:
-
Prepare a stock solution of the test compound and perform serial two-fold dilutions in the growth medium in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (medium only).
-
Incubate the plate at 35-37°C for 18-24 hours in the appropriate atmosphere.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of novel antibacterial compounds like this compound and N-methyl-seconeolitsine.
Conclusion
This compound and N-methyl-seconeolitsine are potent inhibitors of bacterial DNA topoisomerase I with comparable in vitro activity against clinically relevant pathogens, including multidrug-resistant strains. Their unique mechanism of action makes them attractive candidates for further development, particularly for infections where resistance to existing antibiotics is a concern. While this compound has undergone some in vivo characterization, further studies, especially on the pharmacokinetic profile of N-methyl-seconeolitsine, are warranted to fully elucidate the therapeutic potential of this promising class of antibacterial agents.
References
- 1. New Alkaloid Antibiotics That Target the DNA Topoisomerase I of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains [mdpi.com]
- 3. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boldine-Derived Alkaloids Inhibit the Activity of DNA Topoisomerase I and Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boldine-Derived Alkaloids Inhibit the Activity of DNA Topoisomerase I and Growth of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Seconeolitsine: A Technical Guide to a Novel Bacterial DNA Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seconeolitsine, a semi-synthetic phenanthrene alkaloid derived from boldine, has emerged as a promising antibacterial agent with a novel mechanism of action. It selectively inhibits bacterial DNA topoisomerase I (Topo I), an essential enzyme for managing DNA topology during replication and transcription. This targeted action makes this compound effective against a range of bacteria, including multidrug-resistant strains of Streptococcus pneumoniae and Mycobacterium tuberculosis. Notably, it exhibits this bactericidal activity with minimal impact on human cell viability, distinguishing it from traditional topoisomerase inhibitors used in chemotherapy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its molecular interactions and experimental workflows.
Introduction
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new targets. Bacterial DNA topoisomerase I represents a compelling, underexploited target. This compound is a catalytic inhibitor of this enzyme, meaning it interferes with the enzyme's function without stabilizing the DNA-enzyme cleavage complex, a mechanism that can lead to toxicity in host cells.[1] By inhibiting Topo I, this compound induces an increase in negative DNA supercoiling in bacteria, triggering a global transcriptional response and ultimately leading to cell death.[2][3] This guide serves as a comprehensive resource for researchers investigating this compound or other novel bacterial topoisomerase inhibitors.
Mechanism of Action
This compound functions as a catalytic inhibitor of bacterial DNA topoisomerase I. Unlike topoisomerase poisons which trap the enzyme-DNA cleavage complex, this compound prevents the enzyme from relaxing supercoiled DNA.[1] This leads to an accumulation of excessive negative supercoiling in the bacterial chromosome.[3][4] This topological stress disrupts critical cellular processes that are sensitive to DNA conformation, including transcription and replication, ultimately resulting in bacterial cell death. Evidence for this mechanism includes the observation of hypernegative supercoiling of plasmids in bacteria treated with this compound and the fact that bacterial strains overexpressing Topo I show increased resistance to the compound.[3]
References
- 1. Mechanisms of resistance in a human cell line exposed to sequential topoisomerase poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 4. Targeting bacterial topoisomerase I to meet the challenge of finding new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of Seconeolitsine in bacteria
An In-Depth Technical Guide to the Biological Activity of Seconeolitsine in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of this compound, a novel antibacterial agent, with a specific focus on its effects against bacteria. The information presented is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction
This compound is a semi-synthetic phenanthrene alkaloid derived from boldine.[1] It has emerged as a promising antibacterial compound with a unique mechanism of action, distinguishing it from many currently available antibiotics. This guide will delve into its mechanism of action, antibacterial spectrum, and quantitative measures of its efficacy, along with the experimental protocols used to determine these activities.
Mechanism of Action
This compound exerts its antibacterial effect by targeting and inhibiting bacterial DNA topoisomerase I (Topo I).[2][3][4] Topoisomerases are essential enzymes that control the topological state of DNA, which is crucial for DNA replication and transcription.[2][5]
In contrast to the widely used fluoroquinolone antibiotics that target type II topoisomerases (DNA gyrase and topoisomerase IV), this compound's inhibition of Topo I leads to an accumulation of negative supercoils in the bacterial DNA, a state known as hyper-negative supercoiling.[1][2][5][6] This aberrant DNA topology disrupts essential cellular processes, ultimately leading to bacterial cell death.[1][2] This distinct mechanism makes this compound effective against bacterial strains that have developed resistance to fluoroquinolones.[1][2][7]
Caption: Mechanism of Action: this compound vs. Fluoroquinolones.
Antibacterial Spectrum and Efficacy
This compound has demonstrated significant bactericidal activity against both planktonic bacteria and biofilms, particularly of Streptococcus pneumoniae.[2][3][4][7] Notably, its efficacy extends to fluoroquinolone-resistant strains of S. pneumoniae.[1][2][7] Research has also indicated its potential against Mycobacterium tuberculosis.[1][2]
Quantitative Data
The following tables summarize the key quantitative data on the antibacterial activity of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Streptococcus pneumoniae
| Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) |
| R6 | Fluoroquinolone-Susceptible | 8 | 25[2] |
| Fluoroquinolone-Resistant Isolates | High-level resistance to levofloxacin and moxifloxacin | Susceptible | - |
Note: Specific MIC values for all resistant strains were not detailed in the provided search results, but all were reported to be susceptible to this compound.[2] Other studies have reported inhibitory concentrations of approximately 10 µM and 17 µM.[1][5][6]
Table 2: Post-Antibiotic Effects (PAE) of this compound and Fluoroquinolones against S. pneumoniae
| Bacterial State | Antibiotic | PAE Duration (hours) |
| Planktonic (Fluoroquinolone-Susceptible) | This compound | 1.00 - 1.87[2][3][4][7] |
| Levofloxacin | 1.00 - 2.22[2][3][4][7] | |
| Moxifloxacin | 0.39 - 1.71[2][3][4][7] | |
| Biofilms | This compound | 0.84 - 2.31[2][3][4][7] |
| Levofloxacin | 0.99 - 3.32[2][3][4][7] | |
| Moxifloxacin | 0.89 - 1.91[2][3][4][7] |
Table 3: Effect of this compound on S. pneumoniae Biofilm Thickness
| Antibiotic | Biofilm Thickness (µm, Mean ± SD) |
| This compound | 2.91 ± 0.43[2][3][4] |
| Levofloxacin | 7.18 ± 0.58[2][3][4] |
| Moxifloxacin | 17.08 ± 1.02[2][3][4] |
Table 4: In Vivo Efficacy of this compound against Fluoroquinolone-Resistant S. pneumoniae in a Mouse Model
| Treatment | Dosage (mg/kg) | Survival Rate (%) |
| This compound | 40 | 70[8] |
| Levofloxacin | 12.5 - 50 | 20[8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against S. pneumoniae was determined using the microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2]
-
Bacterial Culture: S. pneumoniae strains were cultured to a concentration of 10^5 colony-forming units (CFU)/ml.
-
Media: A casein hydrolysate-based medium (AGCH) supplemented with 0.3% sucrose and 0.2% yeast extract was used.[2]
-
Assay Setup: Serial two-fold dilutions of this compound (and other tested antibiotics) were prepared in 96-well polystyrene microtiter plates. The final volume in each well was 200 µl.
-
Incubation: The plates were incubated at 37°C for 24 hours in an atmosphere containing 5% CO2.[1][2]
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that resulted in no visible bacterial growth.[1][2]
Caption: Experimental Workflow for MIC Determination.
Summary of this compound's Antibacterial Effects
The biological activity of this compound against bacteria can be summarized by the following logical relationships:
Caption: Logical Flow of this compound's Antibacterial Effects.
Conclusion
This compound represents a significant development in the search for new antibacterial agents. Its novel mechanism of action, targeting bacterial DNA topoisomerase I, provides a critical advantage against pathogens that have developed resistance to existing antibiotic classes, such as fluoroquinolones. The potent bactericidal activity of this compound against both planktonic cells and biofilms of clinically important bacteria like Streptococcus pneumoniae underscores its potential as a therapeutic candidate. Further research and development of this compound and its derivatives are warranted to fully explore their clinical utility in treating bacterial infections.
References
- 1. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 3. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae. | Read by QxMD [read.qxmd.com]
- 4. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Type IA Topoisomerases as Targets for Infectious Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Early-Stage Research Properties of Seconeolitsine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Seconeolitsine is a semi-synthetic phenanthrene alkaloid derived from boldine that has emerged as a promising antibacterial agent with a novel mechanism of action.[1] Early-stage research demonstrates its potent activity against multidrug-resistant bacteria, including fluoroquinolone-resistant Streptococcus pneumoniae, by specifically targeting DNA topoisomerase I (Topo I).[1][2] This inhibition leads to a disruption of DNA topology, triggering a global transcriptional response and ultimately bacterial cell death.[1][3] Unlike many antibiotics that act as "poison inhibitors," this compound is a catalytic inhibitor of Topo I.[4] This guide provides a comprehensive overview of the foundational research on this compound, detailing its pharmacological properties, the experimental protocols used for its evaluation, and its mechanism of action.
Core Mechanism of Action: DNA Topoisomerase I Inhibition
The primary molecular target of this compound is the bacterial type IA topoisomerase, Topo I.[2][4] This enzyme is essential for controlling DNA topology by relaxing negatively supercoiled DNA, a process critical for replication and transcription.[2][4]
This compound acts as a catalytic inhibitor, interfering with the enzyme's function without stabilizing the covalent DNA-enzyme cleavage complex.[4] This inhibition results in an accumulation of excessive negative DNA supercoiling within the bacterium.[2][3] The resulting topological stress is believed to trigger a widespread, coordinated transcriptional response, leading to bactericidal effects.[1][3] This mechanism is distinct from that of fluoroquinolones, which target type II topoisomerases (gyrase and topoisomerase IV).[1][2] This distinction makes this compound a valuable candidate for treating infections caused by fluoroquinolone-resistant strains.[1][5]
Caption: this compound's mechanism of action.
Pharmacological and In Vivo Properties
Quantitative analysis of this compound reveals a distinct profile compared to established antibiotics like Levofloxacin. Its efficacy has been demonstrated in both in vitro and in vivo models, particularly against resistant pneumococcal strains.
Data Presentation: Quantitative Properties
| Parameter | This compound | Levofloxacin | Organism/Model | Reference |
| In Vitro Activity | ||||
| Topo I / Cell Growth Inhibition | ~10-17 µM | N/A (Targets Topo II/IV) | S. pneumoniae | [1][3][4] |
| Post-Antibiotic Effect (Planktonic) | 1.00–1.87 h | 1.00–2.22 h | S. pneumoniae | [2] |
| Post-Antibiotic Effect (Biofilm) | 0.84–2.31 h | 0.99–3.32 h | S. pneumoniae | [6] |
| Biofilm Thickness Reduction | 2.91 ± 0.43 μm | 7.18 ± 0.58 μm | S. pneumoniae | [2][6] |
| In Vivo Efficacy | ||||
| Protective Dose (48h) | 40 mg/kg (70% survival) | 12.5-50 mg/kg (20% survival) | Mouse Sepsis Model (S. pneumoniae) | [1][5] |
| Long-term Survival (7 days) | 40-50% (at 5-40 mg/kg) | 0% | Mouse Sepsis Model (S. pneumoniae) | [1][7] |
| Pharmacokinetics | ||||
| Cmax | 1.6 µg/mL | 14.7 µg/mL | Mouse Serum | [1][5] |
| AUC (0-12h) | 5 µg·h/mL | 17.3 µg·h/mL | Mouse Serum | [1][5] |
| Plasma Protein Binding | 40% (at 1 µg/mL), 80% (at 50 µg/mL) | 12% (at 5 µg/mL), 33% (at 50 µg/mL) | Mouse Plasma | [1][5] |
| Human Cell Effects | ||||
| Human Topo I Inhibition | Partial inhibition at 50 µM | N/A | Human Topo I | [4] |
| Neutrophil Viability | Minor effect at 100 µM | N/A | Human Neutrophils | [3][4] |
Experimental Protocols
The following protocols are synthesized from methodologies described in the foundational research on this compound and bacterial topoisomerase inhibitors.
Protocol: Topoisomerase I Relaxation Assay
This assay assesses the inhibitory effect of this compound on the catalytic activity of Topo I by observing the relaxation of supercoiled plasmid DNA.
-
Reaction Mixture Preparation: In a 15-20 µL reaction volume, combine 0.5 µg of negatively supercoiled plasmid DNA (e.g., pBR322), 1 unit of purified S. pneumoniae Topo I, and the appropriate reaction buffer.
-
Compound Addition: Add this compound at varying concentrations (e.g., 0 µM to 100 µM). A control reaction without the compound must be included.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes. To test for time-dependent inhibition, the enzyme may be pre-incubated with the compound before adding the DNA substrate.[3]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis in TBE buffer.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative like SYBR Green and visualize under UV light. Supercoiled DNA migrates fastest, while relaxed DNA migrates slowest. Inhibition is indicated by the persistence of the supercoiled DNA band at increasing compound concentrations.[4]
Caption: Workflow for Topo I plasmid relaxation assay.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of S. pneumoniae.
-
Bacterial Culture: Grow S. pneumoniae strains in a suitable broth (e.g., casein hydrolysate-based medium) to the mid-logarithmic phase.[1]
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of ~5 x 10^5 CFU/mL. Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ environment for 20-24 hours, or until sufficient growth is observed in the positive control well.
-
MIC Reading: The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[6]
Protocol: In Vivo Efficacy (Mouse Sepsis Model)
This protocol evaluates the protective effect of this compound in a lethal systemic infection model.
-
Bacterial Preparation: Culture the target S. pneumoniae strain (e.g., a fluoroquinolone-resistant serotype 8 strain) to mid-log phase (~10^8 CFU/mL).[1] Prepare single-use aliquots for infection.
-
Animal Infection: Infect female mice (e.g., CD1) via intraperitoneal or intravenous injection with a lethal dose of the bacterial suspension.
-
Treatment Administration: At a specified time post-infection (e.g., 2 hours), begin treatment. Administer this compound (e.g., 5, 10, 20, 40 mg/kg) or a control (vehicle or comparator antibiotic) via a relevant route (e.g., subcutaneous injection). Treatment is typically administered every 12 hours for two days.[1][5]
-
Monitoring: Monitor the mice for signs of illness and survival over a period of 7 days.[1]
-
Bacteremia Assessment (Optional): At set time points (e.g., 24 and 48 hours post-infection), collect blood samples to determine bacterial loads (CFU/mL) by plating serial dilutions on blood agar plates.[1]
-
Data Analysis: Compare survival curves between treated and control groups using statistical methods like the log-rank test.[7]
Caption: Experimental workflow for the mouse sepsis model.
Protocol: Pharmacokinetic Analysis by HPLC
This protocol outlines the measurement of this compound concentrations in mouse serum.
-
Sample Collection: Administer a single dose of this compound to mice. Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12 hours) and process to obtain serum.
-
Standard Preparation: Prepare a standard curve of this compound (e.g., 0-1000 µg/mL) in HPLC grade methanol.[7]
-
Chromatography:
-
Analysis: Inject prepared serum samples and standards into the HPLC system.
-
Quantification: Determine the concentration of this compound in the serum samples by comparing peak areas to the standard curve. Use this data to calculate pharmacokinetic parameters such as Cmax and AUC.
Conclusion and Future Directions
Early-stage research has positioned this compound as a compelling antibacterial candidate with significant potential. Its unique mechanism of action as a catalytic inhibitor of Topo I provides a clear advantage against pathogens resistant to existing drug classes, particularly fluoroquinolones. The compound demonstrates robust in vivo efficacy and a favorable pharmacokinetic profile that warrants further investigation. Future research should focus on lead optimization to enhance potency and drug-like properties, comprehensive toxicity profiling, and exploration of its activity against a broader spectrum of bacterial pathogens. Understanding the full scope of the transcriptional response to this compound-induced DNA stress could also unveil new insights into bacterial physiology and additional therapeutic targets.
References
- 1. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Type IA Topoisomerases as Targets for Infectious Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Seconeolitsine's Impact on Bacterial DNA Topology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seconeolitsine, a semi-synthetic phenanthrene alkaloid derived from boldine, presents a novel antibacterial mechanism by targeting DNA topoisomerase I (Topo I). Unlike fluoroquinolones that inhibit type II topoisomerases, this compound's unique mode of action leads to significant disruption of bacterial DNA topology, specifically inducing hypernegative supercoiling. This targeted disruption of DNA homeostasis is effective against a range of bacteria, including multidrug-resistant strains of Streptococcus pneumoniae and Mycobacterium tuberculosis. This technical guide provides an in-depth analysis of this compound's effect on bacterial DNA topology, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action.
Introduction: The Role of DNA Topology in Bacteria
The bacterial chromosome is a highly organized and dynamic structure maintained within the nucleoid. The topological state of this DNA, particularly its degree of supercoiling, is critical for essential cellular processes including DNA replication, transcription, and recombination.[1][2] This delicate balance of DNA topology is primarily regulated by the opposing actions of two main types of enzymes:
-
DNA Gyrase (a type II topoisomerase): Actively introduces negative supercoils into DNA in an ATP-dependent manner. This activity is crucial for compacting the bacterial chromosome and facilitating strand separation during replication and transcription.[3][4]
-
DNA Topoisomerase I (a type IA topoisomerase): Relaxes negatively supercoiled DNA, preventing the accumulation of excessive torsional stress.[5]
-
DNA Topoisomerase IV (a type II topoisomerase): Primarily responsible for decatenating daughter chromosomes following replication, allowing for proper segregation into daughter cells. It also plays a role in relaxing positive supercoils generated ahead of the replication fork.[6][7]
The coordinated activity of these enzymes maintains a homeostatic level of negative supercoiling, which is essential for bacterial viability.[3] Disruption of this balance is a proven strategy for effective antibacterial agents.
This compound: Mechanism of Action
This compound's primary molecular target is bacterial DNA topoisomerase I.[3][8] By inhibiting this enzyme, this compound effectively removes the primary "brake" on DNA gyrase's activity. The unopposed action of DNA gyrase leads to a significant increase in negative DNA supercoiling, a state referred to as hypernegative supercoiling.[3][8] This aberrant topological state has profound downstream consequences:
-
Altered Gene Expression: The transcriptional machinery is sensitive to changes in DNA supercoiling. The hypernegative supercoiling induced by this compound triggers a global transcriptional response, altering the expression of numerous genes.[1][9]
-
Disruption of DNA Replication: Extreme levels of negative supercoiling can impede the progression of the replication fork, ultimately halting DNA synthesis.
-
Inhibition of Cell Growth: The cumulative effect of these disruptions leads to the cessation of bacterial growth and, ultimately, cell death.[3]
Evidence for the in vivo targeting of Topo I by this compound is supported by observations that overexpression of the enzyme in S. pneumoniae confers protection against the drug's inhibitory effects.[3] Furthermore, docking calculations suggest that this compound interacts with the nucleotide-binding site of Topo I.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound against Streptococcus pneumoniae.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Organism(s) | Reference(s) |
| Topo I Inhibition (IC₅₀) | ~4 µM | Dickeya dadantii | [3] |
| Topo I Activity & Cell Growth Inhibition | ~10-17 µM | S. pneumoniae | [3] |
| Minimal Inhibitory Concentration (MIC) | Varies by strain | S. pneumoniae | [8] |
Table 2: Bactericidal and Post-Antibiotic Effects (PAE) Against S. pneumoniae
| Activity | This compound | Levofloxacin | Moxifloxacin | Reference(s) |
| PAE (Planktonic, FQ-susceptible) | 1.00 - 1.87 h | 1.00 - 2.22 h | 0.39 - 1.71 h | [8] |
| PAE (Biofilm) | 0.84 - 2.31 h | 0.99 - 3.32 h | 0.89 - 1.91 h | [8] |
Table 3: Anti-Biofilm Activity Against S. pneumoniae
| Parameter | This compound | Levofloxacin | Moxifloxacin | Reference(s) |
| Biofilm Thickness Reduction | 2.91 ± 0.43 µm | 7.18 ± 0.58 µm | 17.08 ± 1.02 µm | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
DNA Topoisomerase I Relaxation Assay
This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by Topo I.
Materials:
-
Purified bacterial DNA Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pUC18)
-
10x Topoisomerase I reaction buffer
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
5x DNA loading dye
-
Agarose
-
1x TAE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Reaction Setup: On ice, prepare a series of 1.5 mL microcentrifuge tubes. To each tube, add 2 µL of 10x Topoisomerase I reaction buffer and 200-500 ng of supercoiled plasmid DNA.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a "no inhibitor" control and a "DMSO only" vehicle control. Pre-incubate the enzyme with the inhibitor for 10 minutes at 37°C.
-
Enzyme Addition: Add a predetermined amount of Topoisomerase I (typically the amount needed to fully relax the plasmid in the absence of an inhibitor) to each tube. The final reaction volume should be 20 µL.
-
Incubation: Incubate the reactions for 15-30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x DNA loading dye (containing SDS and EDTA).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at a constant voltage until the DNA forms have separated. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. The degree of inhibition is determined by the persistence of the supercoiled DNA band at increasing concentrations of this compound.
In Vivo DNA Supercoiling Analysis
This method assesses the topological state of a reporter plasmid isolated from bacteria treated with this compound.
Materials:
-
Bacterial culture (S. pneumoniae) harboring a small plasmid (e.g., pUC18)
-
Growth medium (e.g., AGCH)
-
This compound
-
Plasmid miniprep kit
-
Chloroquine
-
Agarose
-
1x TAE buffer
Protocol:
-
Bacterial Culture: Grow the bacterial culture to mid-log phase.
-
Drug Treatment: Treat the culture with a specific concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 15 minutes). Include an untreated control.
-
Plasmid Isolation: Immediately harvest the cells and isolate the plasmid DNA using a standard miniprep kit.
-
Chloroquine Gel Electrophoresis: Prepare a 1% agarose gel in 1x TAE buffer containing an intercalating agent like chloroquine (typically 0.5-2.5 µg/mL). Chloroquine unwinds negatively supercoiled DNA; at a certain concentration, more negatively supercoiled topoisomers will migrate faster.
-
Electrophoresis: Load equal amounts of plasmid DNA from treated and untreated samples onto the gel. Run the gel at a low voltage overnight.
-
Visualization: Stain (if not already in the gel), destain, and visualize the DNA. An increase in the migration of the plasmid from this compound-treated cells compared to the control indicates an increase in negative supercoiling.
Minimal Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth.
Materials:
-
S. pneumoniae strain
-
Appropriate growth medium (e.g., AGCH)
-
This compound stock solution
-
96-well microtiter plates
Protocol:
-
Prepare Inoculum: Grow an overnight culture of S. pneumoniae. Dilute the culture to a standardized concentration of approximately 10⁵ CFU/mL in fresh medium.
-
Serial Dilutions: In a 96-well plate, prepare serial 2-fold dilutions of this compound in the growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (medium, no bacteria).
-
Incubation: Incubate the plate at 37°C for 24 hours in a 5% CO₂ atmosphere.
-
Read Results: The MIC is defined as the lowest concentration of this compound at which there is no visible growth (turbidity).
Conclusion and Future Directions
This compound represents a promising new class of antibacterial agents with a distinct mechanism of action from currently used antibiotics. Its ability to inhibit DNA topoisomerase I and induce hypernegative supercoiling provides a powerful tool against bacterial pathogens, including those resistant to conventional drugs like fluoroquinolones. The data clearly demonstrate its potent bactericidal and anti-biofilm activities. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, further elucidating its interaction with Topo I at a structural level, and exploring its efficacy against a broader spectrum of bacterial pathogens. The development of Topo I inhibitors like this compound is a critical step in addressing the growing challenge of antimicrobial resistance.
References
- 1. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-Load Compression Testing: a Novel Way of Measuring Biofilm Thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Biofilm Thickness [biofilmbook.hypertextbookshop.com]
- 9. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
Investigating the Antibacterial Spectrum of Seconeolitsine: A Technical Guide
Introduction
Seconeolitsine is a semi-synthetic phenanthrene alkaloid derived from boldine that has emerged as a promising antibacterial agent.[1] It is particularly noted for its activity against multidrug-resistant bacteria, including strains resistant to commonly used antibiotics like fluoroquinolones.[1][2] This technical guide provides an in-depth overview of the antibacterial spectrum, mechanism of action, and experimental protocols related to this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of DNA Topoisomerase I
This compound's primary antibacterial activity stems from its role as a specific inhibitor of bacterial DNA topoisomerase I (Topo I).[3][4][5] Topoisomerases are essential enzymes that control the topological state of DNA, which is crucial for processes like replication, transcription, and recombination.[1][6]
In many bacteria, including Streptococcus pneumoniae, Topo I is the main enzyme responsible for relaxing negatively supercoiled DNA.[5][6] By inhibiting Topo I, this compound causes an accumulation of excessive negative supercoiling in the bacterial DNA.[1][5] This topological stress disrupts critical cellular processes that rely on normal DNA conformation, ultimately leading to the inhibition of bacterial growth and cell death.[7] This mechanism is distinct from that of fluoroquinolones, which target type II topoisomerases (DNA gyrase and topoisomerase IV).[1][4]
Studies have shown that this compound acts as a catalytic inhibitor of Topo I.[6] Importantly, at therapeutic concentrations, this compound does not significantly inhibit human topoisomerase I or affect the viability of human cells, suggesting a favorable selectivity profile for targeting bacterial enzymes.[4][7]
Caption: this compound's mechanism of action.
Antibacterial Spectrum
This compound has demonstrated significant activity against key bacterial pathogens, particularly Gram-positive bacteria. Its efficacy extends to strains that have developed resistance to other antibiotic classes.
The primary targets identified for this compound are:
-
Streptococcus pneumoniae : this compound is effective against various strains of S. pneumoniae, including multidrug-resistant and fluoroquinolone-resistant clinical isolates.[1] It has shown potent bactericidal activity against both planktonic bacteria and biofilms of this species.[3][8]
-
Mycobacterium tuberculosis : The compound also inhibits the growth of M. tuberculosis, including multidrug-resistant strains, highlighting its potential for treating respiratory pathogens.[1][4]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the quantitative data on the antibacterial activity of this compound against various bacterial strains.
| Bacterial Species | Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) | Reference |
| Streptococcus pneumoniae | R6 | Quality Control Strain | 8 | ~25 | [4] |
| Streptococcus pneumoniae | - | General | - | ~17 | [6][7] |
| Mycobacterium tuberculosis | Multiple Isolates | Multidrug-resistant | - | < 16 | [6] |
Experimental Protocols
The determination of this compound's antibacterial activity typically involves standardized methods to ensure reproducibility and comparability of results. The primary assay used is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][4]
-
Preparation of this compound Stock Solution : A stock solution of this compound is prepared in a suitable solvent and then serially diluted.
-
Culture Medium : For S. pneumoniae, a specialized medium such as a casein hydrolysate-based medium (AGCH) supplemented with sucrose and yeast extract is used.[4]
-
Bacterial Inoculum Preparation : Bacterial strains are grown in an appropriate broth (e.g., Todd-Hewitt broth with yeast extract) to a mid-logarithmic phase, corresponding to an optical density of approximately 10⁸ Colony-Forming Units (CFU)/mL.[1] This culture is then diluted to the final testing concentration of 10⁵ CFU/mL.[4]
-
Assay Setup :
-
Using a 96-well microtiter plate, serial 2-fold dilutions of this compound are prepared in the culture medium, typically ranging from 64 to 0.03 µg/mL.[4]
-
The standardized bacterial suspension is added to each well.
-
Positive control (broth with bacteria, no drug) and negative control (broth only) wells are included.[9]
-
-
Incubation : The plates are incubated at 37°C in a 5% CO₂ atmosphere for 18-24 hours.[1][4]
-
MIC Determination : The MIC is defined as the lowest concentration of this compound that results in no visible growth of the bacterium.[1][4]
Caption: Workflow for MIC determination.
References
- 1. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 5. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type IA Topoisomerases as Targets for Infectious Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae. | Read by QxMD [read.qxmd.com]
- 9. actascientific.com [actascientific.com]
Seconeolitsine: A Technical Guide to a Novel Bacterial Topoisomerase I Inhibitor
A Whitepaper for Researchers and Drug Development Professionals
Introduction: The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Seconeolitsine, a semi-synthetic phenanthrene alkaloid derived from boldine, has emerged as a promising candidate. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Development Timeline
While a precise, publicly available timeline for the development of this compound is not available, a probable sequence of events can be constructed based on key publications. The development appears to have been primarily driven by research into novel antibacterial agents targeting DNA topoisomerase I.
-
Prior to 2011: Research into boldine and its derivatives as potential therapeutic agents was ongoing.
-
2011: The initial semi-synthesis and identification of this compound and N-methyl-seconeolitsine from boldine were described. These compounds were shown to effectively inhibit both the activity of Streptococcus pneumoniae DNA topoisomerase I (Topo I) and the growth of the bacteria at equivalent concentrations.[1]
-
2018: The activity of this compound and its derivatives was investigated against Mycobacterium tuberculosis. The study demonstrated that these compounds inhibit the growth of M. tuberculosis and that their target is the mycobacterial Topo I.[2][3]
-
2020: Further in-vitro studies compared the antibacterial activity of this compound with fluoroquinolones against S. pneumoniae, highlighting its efficacy against both planktonic bacteria and biofilms.[1][4]
-
2021: The in-vivo efficacy of this compound was demonstrated in a mouse model of invasive pneumococcal disease caused by fluoroquinolone-resistant S. pneumoniae. This study also provided initial pharmacokinetic data.[5][6]
As of late 2025, there is no publicly available information to suggest that this compound has entered human clinical trials. It is presumed to be in the preclinical stage of development.
Mechanism of Action: Inhibition of Bacterial DNA Topoisomerase I
This compound exerts its antibacterial effect by specifically targeting and inhibiting bacterial DNA topoisomerase I (Topo I).[1][5] This enzyme is crucial for relaxing DNA supercoils that accumulate during replication and transcription.
The inhibition of Topo I by this compound leads to an increase in negative DNA supercoiling within the bacterial cell.[5] This aberrant superhelical density disrupts essential cellular processes that rely on a properly maintained DNA topology, ultimately leading to the cessation of bacterial growth and cell death.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Organism | Value | Reference |
| Topo I Inhibition (IC50) | M. tuberculosis | 5.6 µM | [3] |
| D. dadantii | ~4 µM | ||
| Cell Growth Inhibition | S. pneumoniae | ~10-17 µM | [1] |
| Minimum Inhibitory Concentration (MIC) | S. pneumoniae (susceptible strains) | 8 µg/mL (25 µM) | [1] |
| S. pneumoniae (fluoroquinolone-resistant) | 8 µg/mL | [5] | |
| M. tuberculosis | 1.95–15.6 µM | [2][3] | |
| Post-antibiotic Effect (PAE) in S. pneumoniae | Fluoroquinolone-susceptible | 1.00 - 1.87 h | [4] |
| Fluoroquinolone-resistant | 0.84 - 2.31 h | [1][4] | |
| Biofilm Thickness Reduction in S. pneumoniae | This compound | 2.91 ± 0.43 µm | [1][4] |
| Levofloxacin | 7.18 ± 0.58 µm | [1][4] | |
| Moxifloxacin | 17.08 ± 1.02 µm | [1][4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (40 mg/kg subcutaneous dose)
| Parameter | Value | Reference |
| Cmax (Peak Serum Concentration) | 1.6 µg/mL | [5][6] |
| AUC0-12h (Area Under the Curve) | 5 µg·h/mL | [5] |
| T1/2 (Elimination Half-life) | 7.8 h | [5] |
| Plasma Protein Binding | 40% (at 1 µg/mL) | [5][6] |
| 80% (at 50 µg/mL) | [5][6] |
Experimental Protocols
Semi-synthesis of this compound from Boldine
A detailed, step-by-step protocol for the semi-synthesis of this compound is not publicly available in the reviewed literature. However, the general approach involves the chemical modification of boldine, a naturally occurring aporphine alkaloid. The synthesis is described as a semi-synthesis, indicating that boldine serves as the starting material or a key intermediate.[5]
DNA Topoisomerase I Inhibition Assay
This assay evaluates the ability of a compound to inhibit the relaxation of supercoiled DNA by Topo I.
Materials:
-
Purified bacterial DNA Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC18)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 20 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 30 µg/mL BSA)[2]
-
This compound (dissolved in DMSO)
-
Reaction termination solution (e.g., EDTA, SDS, Proteinase K)
-
Agarose gel
-
DNA staining agent (e.g., ethidium bromide)
Protocol:
-
Purified Topo I is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 10 minutes at 4°C).
-
Supercoiled plasmid DNA is added to the mixture to initiate the relaxation reaction.
-
The reaction is incubated at 37°C for a specific duration (e.g., 30-60 minutes).[2]
-
The reaction is terminated by the addition of the termination solution.
-
The reaction products are resolved by agarose gel electrophoresis.
-
The gel is stained to visualize the DNA topoisomers. Inhibition of Topo I activity is observed as a decrease in the amount of relaxed plasmid and a corresponding increase in the amount of supercoiled plasmid.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains of interest
-
Appropriate liquid growth medium (e.g., casein hydrolysate-based medium for S. pneumoniae)[5]
-
96-well microtiter plates
-
This compound stock solution
-
Incubator with controlled atmosphere (e.g., 5% CO₂ for S. pneumoniae)
Protocol:
-
A serial two-fold dilution of this compound is prepared in the growth medium in the wells of a 96-well plate.
-
Each well is inoculated with a standardized suspension of the bacterial strain.
-
The plate is incubated under appropriate conditions (e.g., 37°C, 5% CO₂) for 18-24 hours.[5]
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
In Vivo Efficacy in a Mouse Model of S. pneumoniae Infection
This model assesses the protective effect of this compound against a lethal bacterial challenge.
Materials:
-
Laboratory mice (e.g., BALB/c)
-
Virulent strain of S. pneumoniae
-
Anesthetic agent (e.g., ketamine/xylazine mixture)
-
This compound formulation for injection (e.g., dissolved in DMSO and diluted in PBS)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Mice are anesthetized.
-
A lethal dose of S. pneumoniae is administered, typically via intraperitoneal or intranasal inoculation.
-
At a specified time post-infection (e.g., 1 hour), treatment with this compound or a vehicle control is initiated. Dosing can be administered subcutaneously or via another appropriate route.[5]
-
Treatment may be repeated at specified intervals (e.g., every 12 hours for two days).[5]
-
Animal survival is monitored over a period of several days.
-
At selected time points, blood and/or organ tissues can be collected to determine the bacterial load (CFU/mL or CFU/gram of tissue).
Visualizations
Experimental Workflow: Topo I Inhibition Assay
Caption: Workflow for DNA Topoisomerase I inhibition assay.
Logical Relationship: this compound Development Funnel
Caption: this compound development and its current stage.
Conclusion
This compound represents a promising new class of antibacterial agents with a distinct mechanism of action targeting bacterial DNA topoisomerase I. Its efficacy against clinically relevant pathogens, including antibiotic-resistant strains of S. pneumoniae and M. tuberculosis, in both in vitro and in vivo preclinical models, underscores its potential therapeutic value. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profile and to advance this compound towards clinical development.
References
- 1. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 2. Boldine-Derived Alkaloids Inhibit the Activity of DNA Topoisomerase I and Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boldine-Derived Alkaloids Inhibit the Activity of DNA Topoisomerase I and Growth of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Determination of Seconeolitsine Minimal Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seconeolitsine, a semi-synthetic phenanthrene alkaloid derived from boldine, has been identified as a novel inhibitor of DNA topoisomerase I in bacteria such as Streptococcus pneumoniae and Mycobacterium tuberculosis.[1][2] This mechanism of action makes it a promising candidate for the development of new antimicrobial agents, particularly against strains resistant to other antibiotic classes like fluoroquinolones.[1][3] This document provides a detailed protocol for determining the Minimal Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.[4][5][6][7] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9]
Principle of the Assay
The broth microdilution assay involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The lowest concentration of this compound that completely inhibits growth is recorded as the MIC. This method allows for the simultaneous testing of multiple concentrations and provides a quantitative measure of the compound's potency.[7][10]
Data Presentation
The quantitative results of the MIC assay should be summarized in a clear and structured table for easy comparison and analysis.
| Microorganism | Strain ID | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) | Interpretation |
| Streptococcus pneumoniae | ATCC 49619 | 8 | 0.5 (Levofloxacin) | - |
| Streptococcus pneumoniae | Clinical Isolate 1 | 16 | 8 (Levofloxacin) | Resistant to Levofloxacin |
| Staphylococcus aureus | ATCC 29213 | 16 | 1 (Ciprofloxacin) | - |
| Escherichia coli | ATCC 25922 | >64 | 0.25 (Ciprofloxacin) | - |
Experimental Protocols
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and specific findings from research on this compound.[1][4][5][6]
Materials and Reagents
-
This compound (powder)
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or for S. pneumoniae, a casein hydrolysate-based medium with 0.3% sucrose (AGCH medium)[1]
-
Sterile 96-well microtiter plates (U-bottom)
-
Bacterial strains (e.g., Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli)
-
Control antibiotics (e.g., Levofloxacin, Ciprofloxacin)
-
Sterile saline (0.85%)
-
McFarland turbidity standards (0.5)
-
Spectrophotometer
-
Incubator (with 5% CO₂ for S. pneumoniae)[1]
-
Sterile pipettes and tips
-
Multichannel pipette (optional)
Experimental Workflow Diagram
Caption: Workflow for the this compound MIC Assay.
Step-by-Step Protocol
1. Preparation of this compound Stock Solution a. Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent should not affect bacterial growth at the final concentration used in the assay. b. Further dilute the stock solution in the appropriate growth medium to create the starting working solution (e.g., 128 µg/mL).
2. Preparation of Bacterial Inoculum a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification (OD at 625 nm). d. Dilute this standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Procedure a. Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound working solution to the first column of wells, resulting in the highest test concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. d. The last two columns should be reserved for controls:
- Growth Control: Wells containing only growth medium and the bacterial inoculum (no this compound).
- Sterility Control: Wells containing only growth medium (no bacteria, no this compound). e. Inoculate all wells (except the sterility control) with 100 µL of the final diluted bacterial suspension. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final test values.
4. Incubation a. Seal the microtiter plates (e.g., with a breathable film) to prevent evaporation. b. Incubate the plates at 37°C for 18-24 hours. For fastidious organisms like S. pneumoniae, incubate in an atmosphere of 5% CO₂.[1]
5. Reading and Interpreting Results a. After incubation, visually inspect the wells for turbidity. The growth control should be turbid, and the sterility control should be clear. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). c. A background-subtracting plate reader can also be used to measure the optical density (OD) at 600 nm to aid in determining the inhibition of growth.
Mechanism of Action: Inhibition of DNA Topoisomerase I
This compound acts by inhibiting bacterial DNA topoisomerase I.[1][11] This enzyme is crucial for relaxing the negative supercoils in DNA that arise during replication and transcription.[11] By inhibiting this enzyme, this compound leads to an accumulation of excessive negative supercoiling, which disrupts essential cellular processes and ultimately leads to bacterial cell death.[1][2]
Caption: Inhibition of DNA Topoisomerase I by this compound.
Quality Control
For each batch of MIC testing, it is essential to include a quality control (QC) strain with a known MIC value for this compound and the control antibiotic. The results for the QC strain should fall within the established acceptable range to ensure the validity of the experiment. Standard QC strains such as S. aureus ATCC 29213 and E. coli ATCC 25922 are commonly used.
Conclusion
This protocol provides a comprehensive and standardized method for determining the MIC of this compound against various bacterial species. Adherence to these guidelines will ensure the generation of accurate and reproducible data, which is crucial for the preclinical evaluation of this novel antimicrobial compound. The unique mechanism of action of this compound as a DNA topoisomerase I inhibitor highlights its potential as a valuable new therapeutic agent in an era of growing antibiotic resistance.
References
- 1. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 3. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacld.com [iacld.com]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. nih.org.pk [nih.org.pk]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Type IA Topoisomerases as Targets for Infectious Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Seconeolitsine in Stre-ptococcus pneumoniae Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptococcus pneumoniae is a major human pathogen responsible for a wide range of diseases, including pneumonia, meningitis, and sepsis.[1][2] The rise of antibiotic resistance in this bacterium necessitates the development of novel therapeutic agents.[3][4][5] Seconeolitsine, a semi-synthetic phenanthrene alkaloid derived from boldine, has emerged as a promising antimicrobial agent with a unique mechanism of action against S. pneumoniae.[3][6] Unlike fluoroquinolones that target type II DNA topoisomerases, this compound specifically inhibits DNA topoisomerase I (Topo I), an essential enzyme for maintaining DNA topology during replication and transcription.[2][6] This document provides detailed application notes and protocols for studying the growth inhibitory effects of this compound on S. pneumoniae.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the activity of DNA topoisomerase I in S. pneumoniae.[3][6] Topo I is responsible for relaxing DNA supercoils.[6] Inhibition of Topo I by this compound leads to an increase in negative DNA supercoiling, which triggers a global transcriptional response and ultimately inhibits bacterial growth.[3] This mechanism is distinct from that of fluoroquinolones, which target DNA gyrase and topoisomerase IV.[2][6] Consequently, this compound demonstrates efficacy against fluoroquinolone-resistant strains of S. pneumoniae.[3][4][5]
References
- 1. Isolation, Identification, and Antimicrobial Susceptibility Testing of Streptococcus pneumoniae [protocols.io]
- 2. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
Application of Seconeolitsine in Studying Fluoroquinolone Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroquinolones are a critical class of antibiotics that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and transcription.[1][2] However, the emergence of fluoroquinolone-resistant strains, primarily through mutations in the gyrA and parC genes encoding these topoisomerases and through the action of efflux pumps, poses a significant threat to their clinical efficacy.[3][4]
Seconeolitsine, a semi-synthetic phenanthrene alkaloid derived from boldine, presents a promising alternative strategy for combating fluoroquinolone-resistant bacteria.[5] Unlike fluoroquinolones, this compound targets DNA topoisomerase I, a type I topoisomerase responsible for relaxing DNA supercoiling.[5][6] This distinct mechanism of action allows this compound to circumvent the common resistance mechanisms that render fluoroquinolones ineffective.[5][6]
These application notes provide detailed protocols and data for researchers studying fluoroquinolone resistance, utilizing this compound as a tool to investigate alternative antibacterial strategies and to evaluate its efficacy against resistant pathogens.
Data Presentation
Table 1: In Vitro Activity of this compound Against Fluoroquinolone-Resistant Streptococcus pneumoniae
| Strain | Fluoroquinolone Resistance Level | This compound MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Mutations in Quinolone-Resistance Determining Regions (QRDRs) |
| CipR45 | Low | 5.2 | 2 | 1 | 16 | ParC: S79F, D83N; GyrA: None |
| CipR57 | High | 2.6 | 16 | 4 | 64 | ParC: S79F; GyrA: S81F |
Data compiled from Tirado-Vélez, J. M., et al. (2021).[5]
Table 2: In Vivo Efficacy of this compound in a Murine Sepsis Model with Fluoroquinolone-Resistant S. pneumoniae (CipR57)
| Treatment Group | Dose (mg/kg) | Administration Schedule | 48-hour Survival Rate (%) | 7-day Survival Rate (%) |
| This compound | 40 | Every 12 hours for 2 days | 70% | 40-50% |
| This compound | 20 | Every 12 hours for 2 days | 60% | 40-50% |
| This compound | 5 | Every 12 hours for 2 days | 60% | 40-50% |
| Levofloxacin | 50 | Every 12 hours for 2 days | <20% | 0% |
| Levofloxacin | 25 | Every 12 hours for 2 days | <20% | 0% |
| Control (vehicle) | - | Every 12 hours for 2 days | 0% | 0% |
Data compiled from Tirado-Vélez, J. M., et al. (2021).[5][7]
Table 3: Effect of this compound on Biofilm Thickness of Streptococcus pneumoniae
| Treatment | Biofilm Thickness (µm) |
| This compound | 2.91 ± 0.43 |
| Levofloxacin | 7.18 ± 0.58 |
| Moxifloxacin | 17.08 ± 1.02 |
Data represents the mean ± standard deviation.[1][6]
Mandatory Visualizations
References
- 1. login.medscape.com [login.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 7. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Seconeolitsine as a Tool to Study DNA Supercoiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA supercoiling is a fundamental property of DNA topology that plays a critical role in a variety of cellular processes, including replication, transcription, and DNA repair. The level of DNA supercoiling is meticulously regulated by a class of enzymes known as DNA topoisomerases. Seconeolitsine, a semi-synthetic phenanthrene alkaloid derived from boldine, has emerged as a potent and specific inhibitor of bacterial type IA topoisomerase I (Topo I).[1][2][3] This property makes this compound a valuable molecular tool for investigating the dynamics of DNA supercoiling and for exploring new antimicrobial strategies. By inhibiting Topo I, which is responsible for relaxing negatively supercoiled DNA, this compound treatment leads to an increase in the overall negative supercoiling of the bacterial chromosome.[2][4] This perturbation of DNA topology has profound effects on bacterial physiology and gene expression, ultimately leading to cell death. These application notes provide detailed protocols for utilizing this compound to study DNA supercoiling in bacteria.
Mechanism of Action
This compound specifically targets bacterial DNA topoisomerase I.[1][2] This enzyme relaxes negatively supercoiled DNA by transiently cleaving one strand of the DNA backbone, allowing the other strand to pass through the break, and then resealing the nick. This compound is not a poison inhibitor that stabilizes the cleavage complex; rather, it is a catalytic inhibitor.[4] Docking studies suggest that this compound and its derivatives bind to the nucleotide-binding site of Topo I in its closed conformation, which likely blocks the conformational changes required for the enzyme's full catalytic activity.[3] This inhibition of Topo I's relaxation activity leads to an accumulation of negative supercoils in the bacterial DNA.[2]
Figure 1: Mechanism of this compound Action on DNA Supercoiling.
Quantitative Data
The following tables summarize the inhibitory effects of this compound on bacterial topoisomerase I and cell growth.
Table 1: In Vitro Inhibition of Topoisomerase I by this compound
| Enzyme Source | IC50 (µM) | Reference |
| Streptococcus pneumoniae TopA | 17 ± 0.4 | [1] |
| Dickeya dadantii TopoI | 4 | [4] |
| Escherichia coli TopoI | ~7 | [4] |
| Mycobacterium tuberculosis TopoI | 5.6 | [5] |
IC50: The half-maximal inhibitory concentration.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Strain | MIC (µM) | Reference |
| Streptococcus pneumoniae | R6 | ~17 | [1] |
| Dickeya dadantii | 3937 | 500 | [4] |
| Escherichia coli | NM522 | ~250 | [4] |
| Bacillus subtilis | - | ~20 | [4] |
| Mycobacterium tuberculosis | - | 16 | [4] |
MIC: The lowest concentration of a drug that prevents visible in vitro growth of bacteria.
Experimental Protocols
Protocol 1: In Vitro DNA Relaxation Assay
This assay is used to determine the inhibitory effect of this compound on the catalytic activity of bacterial topoisomerase I. The principle is based on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel.
References
- 1. New Alkaloid Antibiotics That Target the DNA Topoisomerase I of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Type IA Topoisomerases as Targets for Infectious Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Seconeolitsine Administration in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of seconeolitsine (SCN), a novel DNA topoisomerase I inhibitor, in murine models of bacterial infection. The following protocols and data are derived from studies investigating its efficacy, particularly against Streptococcus pneumoniae.
Mechanism of Action
This compound is a phenanthrene alkaloid that functions as a catalytic inhibitor of bacterial DNA topoisomerase I (Topo I).[1][2] Unlike fluoroquinolones that target type II topoisomerases (DNA gyrase and topoisomerase IV), this compound specifically inhibits Topo I, an enzyme essential for relaxing DNA supercoiling during replication and transcription.[2][3][4] This inhibition leads to an increase in negative DNA supercoiling, triggering a global transcriptional response and ultimately resulting in bacterial cell death.[2][5] this compound has demonstrated bactericidal activity against both planktonic bacteria and biofilms.[2][6]
Caption: Mechanism of action of this compound in bacteria.
Efficacy in Murine Models of Streptococcus pneumoniae Infection
This compound has shown significant efficacy in treating systemic infections caused by S. pneumoniae in mice, including strains resistant to fluoroquinolones.[5]
Table 1: Survival Rates in a Murine Sepsis Model with Fluoroquinolone-Resistant S. pneumoniae
| Treatment Group | Dose (mg/kg) | Administration Schedule | Survival Rate at 48h | Survival Rate at 7 days | Statistical Significance (p-value) |
| This compound | 40 | Every 12h for 2 days | 70% | 40-50% | < 0.001 |
| 20 | Every 12h for 2 days | 60% | 40-50% | < 0.01 | |
| 10 | Every 12h for 2 days | 60% | 40-50% | < 0.01 | |
| 5 | Every 12h for 2 days | 60% | 40-50% | < 0.01 | |
| Levofloxacin | 12.5 - 50 | Every 12h for 2 days | 20% | 0% | Not significant |
| Control | Vehicle | Every 12h for 2 days | 0% | 0% | N/A |
Data compiled from a study using a murine model of invasive pneumococcal disease caused by a fluoroquinolone-resistant strain.[5]
Table 2: Bacterial Clearance in Blood of Infected Mice
| Treatment Group | Dose (mg/kg) | Bacterial Load (CFU/mL) at 24h | Bacterial Load (CFU/mL) at 48h |
| This compound | 5 - 40 | ~10⁴ - 10⁵ | Significant reduction, many mice bacteria-free |
| Levofloxacin | 25 - 50 | ~10⁸ | ~10⁸ |
| Untreated | N/A | ~10⁸ | >10⁸ |
This table summarizes the bacteremic profiles in mice infected with a high-level levofloxacin-resistant S. pneumoniae strain.[5]
Table 3: Pharmacokinetic Parameters in Mice
| Compound | Cmax (µg/mL) | AUC₀₋₁₂h (µg·h/mL) | Plasma Protein Binding |
| This compound | 1.6 | 5 | 40% (at 1 µg/mL) to 80% (at 50 µg/mL) |
| Levofloxacin | 14.7 | 17.3 | 12% (at 5 µg/mL) to 33% (at 50 µg/mL) |
Despite lower serum concentrations, this compound demonstrated superior efficacy, potentially due to factors like higher protein binding and a distinct mechanism of action.[3][5]
Experimental Protocols
The following are detailed methodologies for conducting efficacy studies of this compound in a murine model of invasive pneumococcal disease.
Materials
-
This compound (SCN)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.3
-
Streptococcus pneumoniae strain of interest (e.g., fluoroquinolone-resistant serotype 8)[5]
-
Bacterial growth medium (e.g., Todd-Hewitt broth supplemented with yeast extract)
-
BALB/c female mice, 8-12 weeks old, weighing ~20 g[5]
-
Standard laboratory equipment for microbiology and animal handling
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
Detailed Methodologies
1. Preparation of this compound Solution
-
Prepare a stock solution of this compound in 100% DMSO.[5]
-
For administration, dilute the stock solution in sterile PBS to achieve the desired final concentration (e.g., 5, 10, 20, 40 mg/kg).[5]
-
The final concentration of DMSO in the administered solution should be low, typically 1%.[5]
-
The control vehicle group should receive PBS with the same final concentration of DMSO (e.g., PBS-1% DMSO).[5]
2. Murine Model of Systemic Infection
-
Animal Model: Use 8-12 week old female BALB/c mice.[5] This strain has been established as a suitable model for pneumococcal sepsis studies.[5]
-
Bacterial Inoculum:
-
Culture the desired S. pneumoniae strain to mid-log phase.
-
Determine the lethal dose that produces 100% mortality (LD100) over a 7-day period. This is achieved by inoculating groups of mice with different concentrations of bacteria via the intraperitoneal route.[5]
-
-
Infection: Challenge the experimental groups of mice (at least 5 mice per group, repeated twice) with the predetermined LD100 of the pneumococcal strain via intraperitoneal injection.[5]
3. Drug Administration
-
One hour after the bacterial challenge, begin the treatment regimen.[5]
-
Administer the prepared this compound solution or vehicle control subcutaneously.[5]
-
Administer the treatment two times a day (every 12 hours) for a total of 48 hours.[5]
4. Efficacy Evaluation
-
Survival: Monitor the mice daily for a period of 7 days and record survival rates. Use the Log-rank test for statistical comparison of survival curves between treated and control groups.[5]
-
Bacteremia:
-
At 24 and 48 hours post-infection, collect blood samples from the mice.
-
Perform serial dilutions of the blood and plate on appropriate agar plates to determine the colony-forming units per milliliter (CFU/mL).[5]
-
This will provide a quantitative measure of the drug's ability to clear bacteria from the systemic circulation.[5]
-
5. Toxicity Control
-
Include a control group of uninfected mice that receive only the highest dose of this compound to monitor for any potential drug-related toxicity.[5]
Concluding Remarks
This compound represents a promising therapeutic candidate against bacterial infections, particularly those caused by multidrug-resistant S. pneumoniae.[5] Its unique mechanism of targeting DNA topoisomerase I makes it a valuable alternative to existing antibiotic classes like fluoroquinolones.[3][6] The protocols outlined above provide a robust framework for the preclinical evaluation of this compound and its derivatives in murine infection models.
References
- 1. Type IA Topoisomerases as Targets for Infectious Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 3. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Seconeolitsine's Effect on Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seconeolitsine, a phenanthrene alkaloid, has demonstrated notable bactericidal activity against a range of pathogenic bacteria, including multidrug-resistant strains of Streptococcus pneumoniae.[1][2] A key aspect of its antimicrobial action is its ability to inhibit DNA topoisomerase I, an essential enzyme for resolving DNA topological stress during replication and transcription.[3][4] This inhibition leads to significant alterations in DNA supercoiling, triggering a widespread transcriptional response in bacteria.[2] Notably, this compound has been shown to be effective against bacterial biofilms, significantly reducing their thickness and adherence.[2][5]
These application notes provide detailed protocols for quantifying the inhibitory effects of this compound on bacterial biofilm formation. The methodologies described herein are essential for researchers engaged in the preclinical evaluation of this compound and other novel anti-biofilm agents.
Data Presentation
The following tables summarize the quantitative data on this compound's efficacy against S. pneumoniae biofilms, as compared to other antibiotics.
Table 1: Comparative Biofilm Thickness Reduction
| Treatment | Mean Biofilm Thickness (μm) | Standard Deviation (± μm) |
| This compound | 2.91 | 0.43 |
| Levofloxacin | 7.18 | 0.58 |
| Moxifloxacin | 17.08 | 1.02 |
Data derived from studies on Streptococcus pneumoniae biofilms.[5]
Table 2: Post-antibiotic Effects (PAE) on Biofilms
| Antibiotic | Concentration | PAE Duration (hours) |
| This compound | 1-5 x MIC | 0.84 - 2.31 |
| Levofloxacin | 1-5 x MIC | 0.99 - 3.32 |
| Moxifloxacin | 1-5 x MIC | 0.89 - 1.91 |
PAE was determined for sessile bacteria within biofilms.[5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) Assays
These assays are fundamental for determining the potency of this compound against both planktonic and biofilm-embedded bacteria.
a. MIC Determination Protocol
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest (e.g., S. pneumoniae) overnight in an appropriate broth medium (e.g., Tryptic Soy Broth) at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.
-
Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without this compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
b. MBEC Determination Protocol
-
Biofilm Formation: Grow biofilms in a 96-well microtiter plate by inoculating each well with a bacterial suspension (10^6 CFU/mL) and incubating for 24-48 hours at 37°C to allow for biofilm formation.
-
Removal of Planktonic Cells: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.
-
Application of this compound: Add fresh broth containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
MBEC Determination: After incubation, wash the wells again with PBS. Add fresh, antibiotic-free broth to each well and sonicate or vigorously vortex the plate to dislodge the biofilm bacteria. Plate the resulting bacterial suspension on agar plates to determine the CFU count. The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the untreated control.
Crystal Violet Staining for Biofilm Biomass Quantification
This colorimetric assay provides a quantitative measure of the total biofilm biomass.
-
Biofilm Culture: Grow biofilms in a 96-well flat-bottomed polystyrene plate as described in the MBEC protocol, including wells with varying concentrations of this compound.
-
Washing: After the incubation period, carefully discard the culture medium and wash the wells three times with sterile PBS to remove planktonic cells.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and allow the plate to air dry completely. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 33% (v/v) glacial acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Architecture Visualization
CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded cells.
-
Biofilm Growth on Specific Surfaces: Grow biofilms on sterile glass-bottom dishes or chamber slides in the presence and absence of this compound.
-
Staining: After the desired incubation period, gently wash the biofilms with PBS. Stain the biofilms using a live/dead staining kit (e.g., containing SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.
-
Imaging: Visualize the stained biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
Image Analysis: Use appropriate software to analyze the CLSM images to determine parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.
Scanning Electron Microscopy (SEM) for High-Resolution Biofilm Imaging
SEM provides high-resolution images of the biofilm surface topography and the morphology of the embedded bacteria.
-
Sample Preparation: Grow biofilms on suitable sterile surfaces (e.g., small coupons of a relevant material) with and without this compound.
-
Fixation: Gently wash the samples with PBS and then fix the biofilms with a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., cacodylate buffer) for at least 2 hours at room temperature.
-
Dehydration: Dehydrate the fixed samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%).
-
Critical Point Drying: Subject the samples to critical point drying to preserve the three-dimensional structure of the biofilm.
-
Sputter Coating: Coat the dried samples with a thin layer of a conductive metal, such as gold or palladium, using a sputter coater.
-
Imaging: Examine the coated samples under a scanning electron microscope to visualize the biofilm structure at high magnification.
Mandatory Visualizations
Caption: Proposed mechanism of this compound's anti-biofilm activity.
References
- 1. Physiologic and Transcriptomic Effects Triggered by Overexpression of Wild Type and Mutant DNA Topoisomerase I in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide proximity between RNA polymerase and DNA topoisomerase I supports transcription in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide proximity between RNA polymerase and DNA topoisomerase I supports transcription in Streptococcus pneumoniae | PLOS Genetics [journals.plos.org]
- 5. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
Application Notes & Protocols for Assessing the Bactericidal Activity of Seconeolitsine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Seconeolitsine is a novel compound with potential antimicrobial properties. A thorough evaluation of its bactericidal activity is essential to determine its therapeutic potential. These application notes provide a comprehensive guide, including detailed protocols and data presentation formats, for assessing the bactericidal efficacy of this compound against relevant bacterial strains. The described methodologies cover the determination of minimum inhibitory and bactericidal concentrations, time-dependent killing kinetics, and potential mechanisms of action.
Part 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The initial assessment of this compound's antimicrobial activity involves determining the lowest concentration that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial cell death (MBC).
Experimental Protocol: Broth Microdilution for MIC & MBC
-
Bacterial Strain Preparation:
-
Select appropriate bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Culture the strains overnight in Mueller-Hinton Broth (MHB) at 37°C.
-
Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in MHB to create a range of concentrations to be tested (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Assay Procedure:
-
Add 100 µL of each this compound dilution to the wells of the 96-well plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.
-
-
MBC Determination:
-
From the wells showing no visible growth, take a 10 µL aliquot and plate it onto Mueller-Hinton Agar (MHA).
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial CFU/mL.
-
Data Presentation: MIC and MBC Values
Summarize the quantitative data from the MIC and MBC assays in a clearly structured table.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | Positive | 8 | 16 | 2 | Bactericidal |
| E. coli ATCC 25922 | Negative | 16 | 64 | 4 | Bactericidal |
| P. aeruginosa ATCC 27853 | Negative | 32 | >256 | >8 | Bacteriostatic |
| E. faecalis ATCC 29212 | Positive | 4 | 8 | 2 | Bactericidal |
Note: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
Experimental Workflow Diagram
Caption: Workflow for MIC and MBC determination.
Part 2: Time-Kill Curve Analysis
Time-kill assays provide insights into the pharmacodynamics of this compound, demonstrating the rate at which it kills bacteria over time.
Experimental Protocol: Time-Kill Assay
-
Preparation:
-
Prepare a bacterial culture in MHB to an initial density of approximately 5 x 10^5 CFU/mL.
-
Prepare flasks containing MHB with this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the compound.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw aliquots from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time (in hours) for each concentration of this compound and the control.
-
A bactericidal effect is typically defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Data Presentation: Time-Kill Assay Data
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.70 | 5.69 | 5.71 | 5.70 |
| 2 | 6.85 | 5.10 | 4.55 | 3.90 |
| 4 | 7.91 | 4.32 | 3.10 | <2.00 |
| 6 | 8.54 | 3.55 | <2.00 | <2.00 |
| 8 | 8.98 | 2.80 | <2.00 | <2.00 |
| 24 | 9.15 | <2.00 | <2.00 | <2.00 |
Time-Kill Assay Workflow Diagram
Caption: Workflow for time-kill curve analysis.
Part 3: Investigating the Mechanism of Action
Understanding how this compound exerts its bactericidal effect is crucial. A common mechanism is the disruption of the bacterial cell membrane.
Experimental Protocol: Membrane Integrity Assay (SYTOX Green)
-
Principle:
-
SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of live bacteria. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and fluoresces brightly.
-
-
Procedure:
-
Wash and resuspend mid-log phase bacteria in a buffer (e.g., PBS).
-
Add SYTOX Green to the bacterial suspension to a final concentration of ~1 µM.
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a positive control (e.g., a known membrane-disrupting agent like Melittin) and a negative control (untreated cells).
-
Monitor the increase in fluorescence over time using a fluorometer or a plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Hypothetical Signaling Pathway: Membrane Disruption
This diagram illustrates a hypothetical mechanism where this compound directly targets and disrupts the bacterial cell membrane, leading to leakage of intracellular contents and cell death.
Caption: Hypothetical mechanism of membrane disruption.
Application Notes and Protocols for Seconeolitsine in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of seconeolitsine, a novel catalytic inhibitor of bacterial DNA topoisomerase I, for laboratory research. The information is intended to guide in vitro and in vivo studies to assess its antimicrobial properties.
Preparation of this compound Solutions
This compound is a semi-synthetic phenanthrene alkaloid derived from boldine. For laboratory use, it is typically dissolved in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then further diluted for specific applications.
1.1. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile, chemically resistant container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 1 mg/mL).
-
Vortex or sonicate briefly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
1.2. Preparation of Working Solutions for In Vitro Assays
-
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution in the appropriate sterile culture medium (e.g., AGCH medium for S. pneumoniae) to the desired final concentrations for the experiment.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
1.3. Preparation of Dosing Solutions for In Vivo Studies
-
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Prepare the final dosing solution by diluting the stock solution in a sterile vehicle suitable for animal administration, such as Phosphate-Buffered Saline (PBS).
-
The final dosing solution should contain a low, consistent concentration of DMSO (e.g., 1%) to ensure solubility while minimizing potential toxicity.[1]
-
A vehicle control group receiving PBS with the same percentage of DMSO should be included in the experimental design.[1]
-
Quantitative Data Summary
The following tables summarize the in vitro activity and pharmacokinetic parameters of this compound from studies primarily focused on Streptococcus pneumoniae.
Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae
| Strain Description | This compound MIC (µg/mL) | Fluoroquinolone Susceptibility | Reference |
| R6 (Lab Strain) | 8 | Susceptible | [2] |
| Fluoroquinolone-Susceptible | 8 | Susceptible | [2] |
| Low-Level Fluoroquinolone-Resistant | 8 | Resistant | [2] |
| High-Level Fluoroquinolone-Resistant | 8 | Resistant | [2] |
MIC values for this compound appear to be consistent across strains with varying fluoroquinolone susceptibility, suggesting a lack of cross-resistance.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of S. pneumoniae Infection
| Dosage Regimen | Route of Administration | Duration | Survival Rate (%) | Reference |
| 5 mg/kg every 12h | Subcutaneous | 2 days | 60% (at 36h) | [1] |
| 10 mg/kg every 12h | Subcutaneous | 2 days | 60% (at 36h) | [1] |
| 20 mg/kg every 12h | Subcutaneous | 2 days | 60% (at 36h) | [1] |
| 40 mg/kg every 12h | Subcutaneous | 2 days | 70% (at 48h) | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Mice (40 mg/kg single subcutaneous dose)
| Parameter | Value | Unit | Reference |
| Cmax (Peak Serum Concentration) | 1.6 | µg/mL | [1] |
| AUC0-12h (Area Under the Curve) | 5 | µg·h/mL | [1] |
| Tmax (Time to Peak Concentration) | Higher than Levofloxacin | - | [1] |
| Elimination Half-Life | Longer than Levofloxacin | - | [1] |
| Plasma Protein Binding (at 1 µg/mL) | 40 | % | [1] |
| Plasma Protein Binding (at 50 µg/mL) | 80 | % | [1] |
Experimental Protocols
3.1. Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]
-
Workflow Diagram:
Workflow for MIC determination. -
Materials:
-
This compound stock solution
-
Sterile 96-well polystyrene microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile culture medium (e.g., AGCH: casein hydrolysate-based medium with 0.3% sucrose and 0.2% yeast extract)[2]
-
Sterile PBS
-
Incubator with 5% CO2
-
-
Protocol:
-
Prepare serial 2-fold dilutions of this compound in the culture medium, ranging from a concentration known to be inhibitory to one that is non-inhibitory (e.g., 64 to 0.03 µg/mL).[2]
-
Dispense the diluted this compound solutions into the wells of a 96-well plate (e.g., 100 µL per well).
-
Prepare a standardized bacterial inoculum to a final concentration of 10^5 Colony Forming Units (CFU)/mL in the culture medium.[2]
-
Add the bacterial inoculum to each well containing the this compound dilutions (e.g., 100 µL per well, for a final volume of 200 µL).
-
Include a positive control well (bacteria in medium without this compound) and a negative control well (medium only).
-
Incubate the plate at 37°C for 18-24 hours in a 5% CO2 atmosphere.[1][2]
-
The MIC is defined as the lowest concentration of this compound that results in no visible growth of the bacteria.[2]
-
3.2. Protocol for In Vivo Efficacy in a Mouse Model of Pneumococcal Sepsis
This protocol describes a model to evaluate the protective activity of this compound against a lethal S. pneumoniae infection in mice.[1]
-
Workflow Diagram:
Workflow for in vivo efficacy study. -
Materials:
-
BALB/c female mice (8-12 weeks old)
-
S. pneumoniae strain for infection
-
This compound dosing solution
-
Vehicle control solution (PBS with 1% DMSO)
-
Sterile syringes and needles
-
-
Protocol:
-
Acclimate mice to the laboratory conditions for a sufficient period before the experiment.
-
Determine the 100% lethal dose (LD100) of the S. pneumoniae strain by inoculating different concentrations of bacteria via the intraperitoneal (i.p.) route and monitoring mortality over 7 days.[1]
-
Challenge the experimental groups of mice (at least 5 mice per group) with the predetermined LD100 of S. pneumoniae i.p.[1]
-
One hour after the bacterial challenge, begin the treatment regimen. Administer the this compound dosing solution (e.g., 5, 10, 20, 40 mg/kg) via the subcutaneous (s.c.) route.[1]
-
Administer the vehicle solution to the control group. A toxicity control group (uninfected mice receiving the highest dose of this compound) should also be included.[1]
-
Repeat the administration at predetermined intervals (e.g., every 12 hours) for the duration of the study (e.g., 48 hours).[1]
-
Monitor the mice daily for clinical signs of illness and record survival for a specified period (e.g., 7 days).
-
Survival curves can be analyzed using the log-rank test to determine the statistical significance of protection.[1]
-
Mechanism of Action: Inhibition of DNA Topoisomerase I
This compound acts as a catalytic inhibitor of bacterial DNA topoisomerase I (Topo I). This enzyme is responsible for relaxing negatively supercoiled DNA. By inhibiting Topo I, this compound leads to an accumulation of excessive negative supercoiling in the bacterial chromosome, which disrupts essential cellular processes like DNA replication and transcription.[1][2]
-
Signaling Pathway Diagram:
Mechanism of action of this compound.
References
- 1. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
Application Notes and Protocols: Docking Studies of Seconeolitsine with Bacterial Topoisomerase I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Seconeolitsine and its derivatives with bacterial topoisomerase I. This document is intended to guide researchers in computational drug discovery and microbiology in evaluating the potential of this compound as a novel antibacterial agent.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Bacterial topoisomerase I, a type IA topoisomerase, is an essential enzyme that controls DNA topology and is a promising target for new antibiotics.[1][2] this compound, a phenanthrene alkaloid derived from boldine, has been identified as an inhibitor of bacterial topoisomerase I, demonstrating activity against various bacterial species, including multidrug-resistant strains of Streptococcus pneumoniae and Mycobacterium tuberculosis.[3][4][5]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] Docking studies of this compound with bacterial topoisomerase I have suggested that it likely binds to the nucleotide-binding site of the enzyme, thereby inhibiting its DNA relaxation activity.[1][7] This inhibition leads to an accumulation of negative supercoils in the bacterial DNA, disrupting essential cellular processes and ultimately leading to cell death.[4]
These application notes will detail the protocols for performing such docking studies, present the available quantitative data on the inhibitory activity of this compound, and visualize the key molecular interactions and experimental workflows.
Data Presentation
The inhibitory activity of this compound and its derivatives against bacterial topoisomerase I has been quantified in several studies. The following tables summarize the key findings.
Table 1: Inhibitory Concentration (IC50) of this compound and N-methyl-seconeolitsine against Bacterial Topoisomerase I
| Compound | Bacterial Species | Enzyme | IC50 (µM) | Reference |
| This compound | Streptococcus pneumoniae | Topoisomerase I (TopA) | ~17 | [1][8] |
| N-methyl-seconeolitsine | Streptococcus pneumoniae | Topoisomerase I (TopA) | ~17 | [1][8] |
| This compound | Dickeya dadantii | Topoisomerase I (TopoI) | 4 | [3][9] |
| This compound | Escherichia coli | Topoisomerase I (TopoI) | ~7 | [10] |
| N-methyl-seconeolitsine | Mycobacterium tuberculosis | Topoisomerase I | 8.4 | [11] |
| This compound | Mycobacterium tuberculosis | Topoisomerase I | 5.6 | [11] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus pneumoniae
| Strain | Resistance Profile | MIC (µM) | Reference |
| Fluoroquinolone-susceptible | - | ~10 | [5] |
| Fluoroquinolone-resistant | Multidrug-resistant | ~10 | [5] |
Experimental Protocols
This section provides a detailed methodology for performing molecular docking studies of this compound with bacterial topoisomerase I using AutoDock Vina.
Protocol 1: Molecular Docking of this compound with Bacterial Topoisomerase I
1. Preparation of the Receptor (Bacterial Topoisomerase I)
1.1. Obtain Protein Structure: Download the crystal structure of a bacterial topoisomerase I from the Protein Data Bank (PDB). A suitable starting point is the E. coli topoisomerase I structure, which has been used as a template for modeling other bacterial topoisomerases.[1][7] 1.2. Prepare the Protein:
- Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.
- Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
- Add polar hydrogens to the protein structure.
- Assign partial charges to the atoms (e.g., Gasteiger charges).
- Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
2. Preparation of the Ligand (this compound)
2.1. Obtain Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or generated using a chemical drawing tool like ChemDraw and then converted to a 3D structure. 2.2. Prepare the Ligand:
- Open the ligand file in a molecular modeling software.
- Minimize the energy of the ligand to obtain a stable conformation.
- Assign rotatable bonds.
- Save the prepared ligand in the PDBQT format.
3. Setting up the Docking Simulation in AutoDock Vina
3.1. Define the Grid Box:
- The grid box defines the search space for the docking simulation.
- It should be centered on the predicted binding site. For this compound, this is the nucleotide-binding site of topoisomerase I.[1][7]
- The size of the grid box should be large enough to accommodate the ligand and allow for conformational changes. A typical size is 25 x 25 x 25 Å. 3.2. Create a Configuration File: Create a text file (e.g., config.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.
4. Running the Docking Simulation
4.1. Open a terminal or command prompt. 4.2. Navigate to the directory containing the prepared files and the AutoDock Vina executable. 4.3. Execute the following command: vina --config config.txt --log docking_log.txt
5. Analysis of Docking Results
5.1. Binding Affinity: The output log file (docking_log.txt) will contain the binding affinities (in kcal/mol) for the different predicted binding poses. The more negative the value, the stronger the predicted binding. 5.2. Visualization of Binding Poses: The output PDBQT file (docking_results.pdbqt) contains the coordinates of the docked ligand poses. This file can be opened in a molecular visualization tool along with the receptor structure to analyze the interactions. 5.3. Interaction Analysis: Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues in the binding site of topoisomerase I.
Visualizations
Signaling Pathway
Caption: Inhibition of bacterial topoisomerase I by this compound.
Experimental Workflow
Caption: Workflow for molecular docking of this compound.
Logical Relationship
Caption: Rationale for this compound as an antibacterial agent.
References
- 1. New Alkaloid Antibiotics That Target the DNA Topoisomerase I of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting bacterial topoisomerase I to meet the challenge of finding new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel bacterial topoisomerase I inhibitors by use of in silico docking and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New alkaloid antibiotics that target the DNA topoisomerase I of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Type IA Topoisomerases as Targets for Infectious Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Seconeolitsine Dosage for In Vivo Studies
Welcome to the technical support center for Seconeolitsine. This resource is designed to provide researchers, scientists, and drug development professionals with a centralized hub of information for the effective in vivo use of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a phenanthrene alkaloid that functions as a DNA topoisomerase I inhibitor.[1][2] In bacteria, it inhibits the relaxation of negatively supercoiled DNA, leading to an increase in negative DNA supercoiling.[1][3] This topological stress disrupts normal DNA transactions like replication and transcription, triggering a global transcriptional response and ultimately leading to bacterial cell death.[1][3]
Q2: What is a recommended starting dosage for this compound in in vivo studies?
A2: Based on published data in a mouse model of invasive pneumococcal disease, a dosage range of 5 to 40 mg/kg, administered subcutaneously every 12 hours, has been shown to be effective.[1][2][4][5] A dose of 40 mg/kg provided 70% protection in this model.[1][4][5][6] It is always recommended to perform a pilot study to determine the optimal dose for your specific animal model and disease state.
Q3: How should this compound be formulated for in vivo administration?
A3: A common method for formulating this compound for subcutaneous injection involves first dissolving a stock solution in dimethyl sulfoxide (DMSO). This stock is then further diluted in Phosphate Buffered Saline (PBS) to the final desired concentration, ensuring the final DMSO concentration in the administered solution is 1%.[1]
Q4: What pharmacokinetic parameters are known for this compound?
A4: In a study using a single subcutaneous dose of 40 mg/kg in mice, this compound exhibited a longer elimination half-life (t1/2) and a higher time to peak concentration (Tmax) compared to levofloxacin.[1][4] However, it showed a lower peak serum concentration (Cmax) and a lower area under the concentration-time curve (AUC).[1][4] this compound also demonstrates significant binding to plasma proteins.[1][4]
Data Summary Tables
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Pneumococcal Disease [1][2][4][5][6]
| Dosage (mg/kg) | Administration Route | Dosing Frequency | Outcome |
| 5 | Subcutaneous | Every 12 hours | Significant protection |
| 10 | Subcutaneous | Every 12 hours | Significant protection |
| 20 | Subcutaneous | Every 12 hours | Significant protection |
| 40 | Subcutaneous | Every 12 hours | 70% protection |
Table 2: Pharmacokinetic Parameters of this compound in Mice (40 mg/kg, subcutaneous) [1][2][4]
| Parameter | Value |
| Cmax (Peak Serum Concentration) | 1.6 µg/mL |
| AUC0-12h (Area Under the Curve) | 5 µg·h/mL |
| t1/2 (Elimination Half-life) | Longer than levofloxacin |
| Tmax (Time to Peak Concentration) | Longer than levofloxacin |
| Plasma Protein Binding | High |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Administration in Mice
This protocol is adapted from a study investigating the efficacy of this compound against Streptococcus pneumoniae in a murine model.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate Buffered Saline (PBS), sterile, pH 7.4
-
Sterile, light-protected microcentrifuge tubes or vials
-
Sterile syringes and needles
Procedure:
-
Prepare the Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile, light-protected container, dissolve the this compound in a minimal amount of sterile DMSO to create a concentrated stock solution. Ensure complete dissolution.
-
-
Prepare the Working Solution:
-
Calculate the volume of the stock solution needed to achieve the desired final dosage (e.g., 40 mg/kg).
-
In a separate sterile container, dilute the calculated volume of the this compound stock solution with sterile PBS.
-
Crucially, ensure that the final concentration of DMSO in the working solution does not exceed 1% (v/v).
-
Gently mix the solution to ensure homogeneity.
-
-
Administration:
-
Administer the prepared this compound solution to the mice via subcutaneous injection. The injection volume should be determined based on the animal's weight and the final concentration of the drug solution.
-
Note: Always prepare fresh solutions for each experiment and protect them from light.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution with PBS. | - The concentration of this compound in the final solution is too high. - The final percentage of DMSO is too low to maintain solubility. | - Try preparing a less concentrated stock solution in DMSO. - Ensure the final DMSO concentration is at 1%. If precipitation persists, a slightly higher, yet non-toxic, percentage of DMSO might be tested in a pilot study. Alternatively, consider other solubilizing agents, but this would require validation. |
| No observable therapeutic effect at the expected dosage. | - Improper preparation or storage of the this compound solution, leading to degradation. - The chosen animal model or disease state is less responsive to this compound. - Suboptimal dosing frequency. | - Prepare fresh solutions for each experiment and protect them from light. - Consider a dose-escalation study to determine the effective dose in your specific model. - Based on its pharmacokinetic profile, a 12-hour dosing interval has been shown to be effective, but this may need optimization for different models. |
| Signs of toxicity in animals (e.g., lethargy, weight loss, ruffled fur). | - The administered dose is too high for the specific animal strain or model. - Potential off-target effects of this compound at higher concentrations. - Toxicity related to the vehicle (DMSO). | - At 40 mg/kg in BALB/c mice, no adverse effects were observed in one study.[1] If toxicity is observed, reduce the dosage. - While a 1% DMSO concentration is generally considered safe, ensure a vehicle-only control group is included in your study to rule out vehicle-related toxicity. - Monitor animals closely for any signs of distress and consult with your institution's animal care and use committee. |
Visualizations
References
- 1. Genotoxicity of inhibitors of DNA topoisomerases I (camptothecin) and II (m-AMSA) in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor Of Topoisomerase I is Selectively Toxic For A Subset of Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains [mdpi.com]
- 6. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Seconeolitsine instability in experimental conditions
Technical Support Center: Seconeolitsine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on addressing its potential instability.
This compound is a semi-synthetic phenanthrene alkaloid derived from boldine.[1] It functions as a novel inhibitor of bacterial DNA topoisomerase I and has shown significant bactericidal activity, particularly against antibiotic-resistant strains of Streptococcus pneumoniae.[1][2][3][4] As with many complex organic molecules, its stability can be influenced by various experimental conditions. This guide provides detailed troubleshooting advice, protocols, and data to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phenanthrene alkaloid that acts as a specific inhibitor of bacterial DNA topoisomerase I.[1][2] This enzyme is crucial for managing DNA topology during replication and transcription.[2][3][5] By inhibiting topoisomerase I, this compound causes an increase in negative DNA supercoiling, which disrupts essential cellular processes and leads to bacterial cell death.[1][2] It has demonstrated potent activity against various bacteria, including multidrug-resistant Streptococcus pneumoniae and Mycobacterium tuberculosis.[2]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For most in vitro experiments, preparing a high-concentration stock solution in 100% DMSO is recommended. This stock can then be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: What are the known stability issues with this compound?
A3: As an alkaloid, this compound's stability can be sensitive to pH, light, and temperature. Alkaloids, as a class of compounds, can be susceptible to degradation under harsh acidic or basic conditions, prolonged exposure to UV light, and high temperatures.[6][7][8] It is crucial to control these factors during storage and experimentation to ensure the compound's integrity and activity.
Q4: How should I store this compound stock solutions?
A4: this compound powder should be stored at -20°C, protected from light. Stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C in light-protecting tubes. Before use, thaw an aliquot quickly and keep it on ice. Discard any unused portion of the thawed aliquot to ensure consistency.
Q5: I am observing inconsistent results between experiments. What could be the cause?
A5: Inconsistent results are often linked to compound instability. The most common causes include:
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Degradation of Stock Solution: Repeated freeze-thaw cycles or improper storage can degrade the compound. Prepare fresh aliquots or a new stock solution.
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Instability in Media: this compound may have limited stability in aqueous cell culture media over long incubation periods. Consider refreshing the media with the compound for long-term experiments.
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pH Sensitivity: The pH of your experimental buffer or media could be affecting the compound's structure and activity. Ensure the pH is maintained within a stable range (e.g., pH 7.2-7.4).
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Photodegradation: If your experimental setup involves prolonged exposure to light, the compound may degrade. Protect your samples from light whenever possible.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter.
Problem 1: Compound Precipitation in Aqueous Solution
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Symptom: Upon diluting the DMSO stock solution into your aqueous buffer or cell culture medium, a precipitate forms immediately or over time.
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Cause: This is likely due to the low aqueous solubility of this compound. The concentration in the final solution may have exceeded its solubility limit.
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Solutions:
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Reduce Final Concentration: Test a lower final concentration of this compound.
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Increase Final DMSO Concentration: Slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help, but always include a vehicle control with the same DMSO concentration.
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Use a Solubilizing Agent: For in vivo studies, formulation with agents like cyclodextrins may be necessary. For in vitro work, Pluronic F-68 can sometimes aid solubility.
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Pre-warm the Medium: Warming the aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility. Add the stock dropwise while vortexing gently.
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Problem 2: Loss of Biological Activity Over Time
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Symptom: The observed biological effect of this compound diminishes in long-term experiments (e.g., >24 hours).
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Cause: The compound is likely degrading in the experimental conditions (e.g., at 37°C in culture medium).
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Solutions:
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Perform a Stability Assay: Conduct a time-course experiment to quantify the stability of this compound under your specific experimental conditions. (See Protocol 2 ).
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Replenish the Compound: For long-term assays, replace the medium with freshly prepared this compound-containing medium every 24 hours.
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Protect from Light: Ensure plates and tubes are protected from light by using amber-colored vessels or covering them with aluminum foil.
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Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound to illustrate its sensitivity to environmental factors.
Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C
| pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 5.0 | 85% | 62% |
| 7.4 | 98% | 91% |
| 8.5 | 90% | 75% |
Table 2: Effect of Temperature on this compound Stability (pH 7.4)
| Temperature | % Remaining after 24 hours (Aqueous) | % Remaining after 1 month (DMSO Stock) |
| 4°C | 95% | 99% (-20°C) |
| 25°C (RT) | 91% | 98% (-20°C) |
| 37°C | 78% | 97% (-20°C) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, high-concentration stock solution and dilute it to a working concentration for in vitro assays.
Materials:
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This compound (powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, light-protecting microcentrifuge tubes
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Target aqueous buffer or cell culture medium (e.g., PBS, DMEM)
Methodology:
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Stock Solution Preparation (10 mM):
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Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
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Weigh the required amount of this compound in a sterile environment.
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Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
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Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication may assist dissolution.
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Aliquot the stock solution into single-use volumes (e.g., 10 µL) in light-protecting tubes.
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Store aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM):
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Pre-warm your target aqueous buffer or medium to the experimental temperature (e.g., 37°C).
-
Thaw a 10 mM stock solution aliquot.
-
Perform a serial dilution. For a 10 µM final concentration from a 10 mM stock, this is a 1:1000 dilution.
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Example: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium.
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Vortex immediately but gently to ensure rapid and uniform mixing, preventing precipitation.
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Use the working solution immediately.
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Protocol 2: Assessing this compound Stability by HPLC
Objective: To quantify the degradation of this compound under specific experimental conditions over time.
Materials:
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This compound working solution (prepared in the relevant medium/buffer)
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Incubator set to the experimental temperature (e.g., 37°C)
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HPLC system with a UV detector and a C18 column
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Acetonitrile (ACN) and water (with 0.1% formic acid) as mobile phase
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0.22 µm syringe filters
Methodology:
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Prepare a working solution of this compound (e.g., 20 µM) in the test medium.
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Dispense the solution into multiple vials, protecting them from light.
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Place the vials in an incubator at the desired temperature (e.g., 37°C).
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Timepoint Zero (T=0): Immediately take one vial, filter the sample, and inject it into the HPLC system to get the initial peak area, which represents 100% integrity.
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Subsequent Timepoints: At designated intervals (e.g., 2, 4, 8, 24, 48 hours), remove a vial, filter the sample, and inject it into the HPLC.
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Analysis:
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For each timepoint, calculate the peak area of the this compound parent compound.
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Calculate the percentage of this compound remaining relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
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Plot the % remaining versus time to determine the compound's half-life under those conditions.
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Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action in bacteria.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for inconsistent results.
Logical Relationship Diagram
Caption: Decision tree for experimental setup.
References
- 1. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Type IA Topoisomerases as Targets for Infectious Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Seconeolitsine Semi-Synthesis
Welcome to the technical support center for the semi-synthesis of Seconeolitsine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the semi-synthesis of this compound?
The semi-synthesis of this compound begins with the natural product boldine. The process involves a three-step reaction sequence:
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O-Demethylation of Boldine: The methoxy groups of boldine are removed to form a polyhydroxylated aporphine intermediate.
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Formation of Neolitsine: The intermediate from the first step undergoes a rearrangement and dehydration to form the phenanthrene alkaloid, neolitsine.
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Conversion to this compound: Neolitsine is then converted to this compound through a reaction that opens one of the rings.
Q2: What are the critical parameters to control for a high yield in the O-demethylation step?
The O-demethylation of boldine is a crucial step that can be influenced by several factors. Key parameters to control include the reaction temperature, the concentration of the demethylating agent (such as 48% hydrobromic acid), and the reaction time. Over-exposure to harsh acidic conditions can lead to degradation of the product, while insufficient reaction time will result in incomplete demethylation.
Q3: I am observing a low yield in the final conversion of neolitsine to this compound. What could be the issue?
Low yields in the final step can often be attributed to incomplete reaction or degradation of the product. The reaction with α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis is sensitive to moisture and temperature. Ensure all reagents and solvents are anhydrous and that the reaction temperatures are carefully controlled. The presence of impurities from the previous steps can also interfere with the reaction.
Q4: What is the best method for purifying the final this compound product?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like trifluoroacetic acid. Column chromatography with silica gel can also be employed for purification, typically using a mobile phase of dichloromethane and methanol.
Q5: Are there any known common byproducts in this synthesis?
Yes, in each step, side reactions can lead to the formation of byproducts. During the O-demethylation of boldine, incomplete reaction can leave partially methylated intermediates. The formation of neolitsine can be accompanied by other rearranged isomers. In the final step, incomplete reaction will leave unreacted neolitsine, and side reactions with ACE-Cl can generate other chlorinated species.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 1,2,9,10-tetrahydroxy-N-methyl-aporphine bromide (Step 1) | 1. Incomplete O-demethylation. 2. Degradation of the product due to prolonged heating or overly harsh conditions. 3. Impure boldine starting material. | 1. Ensure the reaction is heated at reflux (around 130°C) for the recommended time (4 hours). Monitor the reaction by TLC. 2. Avoid excessive heating. Use a temperature-controlled heating mantle. 3. Check the purity of the boldine starting material by NMR or HPLC. |
| Formation of multiple spots on TLC after neolitsine synthesis (Step 2) | 1. Incomplete reaction. 2. Formation of isomeric byproducts. 3. Degradation of the product. | 1. Ensure the reaction with DMSO is heated to the correct temperature (185°C) and for the specified duration (30 minutes). 2. Optimize the reaction temperature and time to favor the formation of the desired product. 3. Purify the crude product using column chromatography with a suitable mobile phase (e.g., ethyl acetate) to isolate neolitsine. |
| Low yield of this compound in the final step (Step 3) | 1. Presence of moisture in reagents or solvents. 2. Incorrect stoichiometry of α-chloroethyl chloroformate (ACE-Cl). 3. Insufficient reaction time or incorrect temperature for both the ACE-Cl reaction and the subsequent methanolysis. | 1. Use anhydrous dichloroethane and ensure all glassware is thoroughly dried. 2. Use precisely one equivalent of ACE-Cl. An excess can lead to side reactions. 3. Maintain the reaction at 0°C during the addition of ACE-Cl and then reflux for 1 hour. For the methanolysis step, ensure refluxing for 45 minutes. |
| Difficulty in purifying final this compound product | 1. Co-elution of impurities with the product. 2. Degradation of the product on the chromatography column. | 1. For column chromatography, try a different solvent system (e.g., a gradient of dichloromethane/methanol). 2. For HPLC, adjust the gradient of the mobile phase to improve separation. 3. Use a neutral or slightly acidic mobile phase to prevent degradation on silica gel. |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Semi-Synthesis of this compound (based on patent WO2011073479A1)
| Step | Reaction | Starting Material | Reagents | Conditions | Product | Yield |
| 1 | O-Demethylation | Boldine (1.298 mmol) | 48% HBr, Glacial Acetic Acid | Reflux at 130°C, 4 hours | 1,2,9,10-tetrahydroxy-N-methyl-aporphine bromide | 97.8% |
| 2 | Neolitsine Formation | 1,2,9,10-tetrahydroxy-N-methyl-aporphine bromide (2.24 mmol) | DMSO | 185°C, 30 minutes | Neolitsine | 34.47% |
| 3 | This compound Formation | Neolitsine (0.412 mmol) | 1. α-chloroethyl chloroformate (ACE-Cl) 2. Methanol | 1. Dichloroethane, 0°C then reflux for 1 hour 2. Reflux for 45 minutes | This compound | Not explicitly stated for this step in the patent. |
Experimental Protocols
Step 1: O-Demethylation of Boldine
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To 425 mg (1.298 mmol) of boldine, add 48% hydrobromic acid and glacial acetic acid.
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Heat the mixture to reflux at 130°C with stirring.
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Maintain the reaction at reflux for 4 hours.
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The product, 1,2,9,10-tetrahydroxy-N-methyl-aporphine bromide, will precipitate out of the reaction mixture.
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Collect the precipitate by filtration. The reported yield is 482.8 mg (1.269 mmol, 97.8%).[1]
Step 2: Synthesis of Neolitsine
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Dissolve 850 mg (2.24 mmol) of 1,2,9,10-tetrahydroxy-N-methyl-aporphine bromide in dimethyl sulfoxide (DMSO).
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Heat the solution to 185°C and maintain for 30 minutes.
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Cool the reaction mixture and perform liquid-liquid extractions with dichloromethane (DCM).
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Wash the organic layer with water to remove residual DMSO.
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Purify the crude product by column chromatography using ethyl acetate as the mobile phase.
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Neolitsine is obtained as pale yellow needles after crystallization from DCM (279 mg, 0.77 mmol, 34.47% yield).[1]
Step 3: Synthesis of this compound from Neolitsine
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Dissolve 133 mg (0.412 mmol) of neolitsine in dichloroethane and cool to 0°C for 15 minutes.
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Add one equivalent of α-chloroethyl chloroformate (ACE-Cl) to the solution.
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Heat the mixture at reflux for 1 hour.
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Concentrate the reaction mixture in vacuo.
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Dissolve the residue in methanol and heat at reflux for 45 minutes.
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Concentrate the solution to dryness to obtain this compound.[1]
Visualizations
Caption: Experimental workflow for the semi-synthesis of this compound from boldine.
Caption: Troubleshooting decision tree for low yield in this compound semi-synthesis.
Caption: Mechanism of action of this compound as a DNA Topoisomerase I inhibitor.
References
Technical Support Center: Seconeolitsine MIC Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in Minimum Inhibitory Concentration (MIC) results for Seconeolitsine.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound MIC experimentation.
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC results. What are the potential causes?
A1: Variability in MIC results for natural products like this compound, a phenanthrene alkaloid, can stem from several factors. Key areas to investigate include:
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Solvent Effects: this compound is often dissolved in solvents like dimethyl sulfoxide (DMSO) or ethanol. These solvents can have intrinsic antimicrobial properties, especially at higher concentrations. It is crucial to run a solvent-only control to ensure the observed inhibition is not an artifact of the solvent. The final concentration of the solvent in the assay should be kept to a minimum, ideally ≤1%.
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Compound Solubility and Precipitation: Due to its chemical nature, this compound may have limited solubility in aqueous culture media. Precipitation of the compound can lead to an inaccurate assessment of the true MIC. Visually inspect your microtiter plates for any signs of precipitation before and after incubation. If precipitation is observed, consider using a different solvent system or incorporating a solubilizing agent, after validating that the agent itself does not affect bacterial growth.
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Media Composition: The type of broth used for the MIC assay can significantly impact the results. Components in the media can interact with this compound, affecting its availability and activity. For instance, some media components may chelate the compound or alter the pH, thereby influencing its potency. Consistency in the brand, lot number, and preparation of the media is critical for reproducibility. For non-fastidious organisms, cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard.
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Inoculum Preparation and Density: The size of the bacterial inoculum is a critical variable. A higher inoculum density may require a higher concentration of the antimicrobial to inhibit growth, leading to an artificially high MIC. Conversely, a low inoculum might result in a lower MIC. It is imperative to standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL, and then dilute it to the recommended final concentration for the assay.
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Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the MIC value. Adhere strictly to the recommended incubation conditions for the specific bacterial species being tested. Prolonged incubation may lead to higher apparent MICs.
Q2: Our MIC values for this compound are consistently higher than what is reported in the literature. What could be the reason?
A2: Discrepancies between your MIC results and published data can be due to several factors:
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Strain-Dependent Differences: Bacterial strains, even within the same species, can exhibit different susceptibilities to antimicrobial agents. Ensure you are using the exact same strain as cited in the literature. If not, the difference in MIC is likely due to inherent biological variation.
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Protocol Deviations: Minor deviations from the standardized protocol can lead to significant differences in MIC values. Review your protocol against established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI). Pay close attention to details like the final inoculum concentration, the volume of reagents, and the method of MIC determination (e.g., visual inspection vs. spectrophotometric reading).
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Compound Purity and Stability: The purity of your this compound sample can affect its potency. Impurities may interfere with its activity. Additionally, ensure the compound has been stored correctly to prevent degradation.
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Quality Control: Always include a reference strain with a known MIC for a standard antibiotic in your experiments. This will help you to verify that your assay is performing correctly and that your results are reliable.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel inhibitor of bacterial DNA topoisomerase I.[1] This enzyme is responsible for relaxing DNA supercoils that accumulate during replication and transcription.[1] By inhibiting DNA topoisomerase I, this compound causes an increase in negative DNA supercoiling, which ultimately disrupts essential cellular processes and leads to bacterial cell death.[1]
Q2: Against which types of bacteria is this compound most effective?
A2: this compound has demonstrated significant activity against Streptococcus pneumoniae, including strains that are resistant to fluoroquinolones.[1] It has also shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis.[1]
Q3: Is this compound toxic to human cells?
A3: Studies have shown that this compound and its analogue, N-methyl-seconeolitsine, inhibit bacterial growth at concentrations that do not significantly affect human cell viability.[1]
This compound MIC Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature.
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Streptococcus pneumoniae | R6 | 8 | ~25 | [2] |
| Streptococcus pneumoniae | T1 (parC mutant) | 8 | ~25 | [2] |
| Streptococcus pneumoniae | T2 (parC, gyrA mutant) | 8 | ~25 | [2] |
| Streptococcus pneumoniae | ST63⁸ (FQ-susceptible) | 8 | ~25 | [2] |
| Streptococcus pneumoniae | ST63⁸ (FQ-resistant) | 8 | ~25 | [2] |
| Streptococcus pneumoniae | ST156⁹V (FQ-susceptible) | 8 | ~25 | [2] |
| Streptococcus pneumoniae | ST156⁹V (Low-level FQ-R) | 8 | ~25 | [2] |
| Streptococcus pneumoniae | ST156⁹V (High-level FQ-R) | 8 | ~25 | [2] |
| Mycobacterium tuberculosis | Multiple Isolates | <5.1 | <16 |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution: a. Accurately weigh a sufficient amount of this compound powder. b. Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved. c. Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a working stock concentration that is twice the highest concentration to be tested in the assay.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. c. Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Broth Microdilution Procedure: a. Use a sterile 96-well microtiter plate. b. Dispense 50 µL of CAMHB into all wells except the first column. c. Add 100 µL of the working this compound stock solution to the first column of wells. d. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last dilution column. e. Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL. f. Include a growth control well (broth + inoculum, no this compound) and a sterility control well (broth only). g. If using a solvent, include a solvent control well (broth + inoculum + highest concentration of solvent used).
4. Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air (or other appropriate atmosphere for the organism).
5. Determination of MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
Visualizations
Caption: Experimental workflow for this compound MIC determination and troubleshooting.
References
Refinement of Seconeolitsine treatment protocols for biofilm studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Seconeolitsine in biofilm studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant reduction in biofilm biomass after this compound treatment. | 1. Suboptimal Concentration: The concentration of this compound may be too low to be effective against the specific bacterial strain or biofilm maturity. 2. Inadequate Treatment Duration: The exposure time to this compound might be insufficient to disrupt the biofilm. 3. Bacterial Resistance: The bacterial strain may have intrinsic or acquired resistance mechanisms. 4. Experimental Setup: Issues with the experimental protocol, such as improper dissolution of this compound or uneven coating of surfaces. | 1. Concentration Gradient: Perform a dose-response experiment to determine the Minimum Biofilm Inhibitory Concentration (MBIC) for your specific strain. 2. Time-Course Analysis: Evaluate the effect of this compound at different time points (e.g., 24h, 48h, 72h) to identify the optimal treatment duration. 3. Mechanism of Resistance Investigation: If resistance is suspected, consider further studies to investigate the underlying mechanisms. 4. Protocol Verification: Ensure this compound is fully dissolved in the appropriate solvent and that experimental surfaces are uniformly treated. |
| High variability in results between replicate experiments. | 1. Inconsistent Biofilm Formation: Variability in the initial bacterial adhesion and biofilm growth. 2. Pipetting Errors: Inaccurate dispensing of reagents or bacterial cultures. 3. Washing Steps: Inconsistent washing of biofilms can lead to variable cell loss. 4. Plate Edge Effects: Evaporation from wells at the edge of microtiter plates can affect biofilm growth. | 1. Standardize Inoculum: Use a standardized bacterial inoculum density for all experiments. 2. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. 3. Standardize Washing: Use a consistent and gentle washing technique for all wells. 4. Plate Layout: Avoid using the outer wells of the plate or fill them with sterile media to minimize edge effects. |
| This compound precipitates in the culture medium. | 1. Solubility Issues: this compound may have limited solubility in the specific culture medium used. 2. Incorrect Solvent: The solvent used to dissolve this compound may not be compatible with the culture medium. | 1. Test Different Solvents: Experiment with different biocompatible solvents (e.g., DMSO, ethanol) to dissolve this compound. Ensure the final solvent concentration in the medium is non-toxic to the bacteria. 2. Pre-warm Medium: Gently warming the culture medium before adding the this compound stock solution can sometimes improve solubility. |
| Difficulty in visualizing biofilm reduction with microscopy. | 1. Staining Issues: The chosen stain may not be effectively penetrating the biofilm matrix or staining the cells. 2. Microscope Settings: Incorrect microscope settings can lead to poor image quality. | 1. Optimize Staining Protocol: Experiment with different stains (e.g., Crystal Violet for biomass, LIVE/DEAD stains for viability) and optimize staining times and concentrations. 2. Adjust Microscopy Parameters: Optimize focus, exposure, and fluorescence channels (if applicable) for clear imaging. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against biofilms?
A1: this compound inhibits bacterial DNA topoisomerase I.[1] This enzyme is crucial for managing DNA topology during replication and transcription.[1] By inhibiting this enzyme, this compound disrupts essential cellular processes, leading to bactericidal effects against both planktonic bacteria and bacteria within biofilms.[1]
Q2: At what stage of biofilm development is this compound most effective?
A2: While research is ongoing, targeting the early stages of biofilm formation, such as initial attachment and microcolony formation, is often a successful strategy for anti-biofilm agents. However, this compound has demonstrated efficacy in reducing the thickness of pre-formed biofilms of Streptococcus pneumoniae.[1]
Q3: Can this compound be used in combination with other antibiotics?
A3: Combination therapy is a promising approach for treating biofilm-associated infections, as it can enhance efficacy and reduce the likelihood of resistance. While specific studies on this compound combinations are limited, its unique mechanism of action suggests potential for synergistic effects with antibiotics that have different cellular targets. Further research is needed to validate specific combinations.
Q4: Is this compound effective against biofilms of a broad range of bacteria?
A4: The available research primarily focuses on the activity of this compound against Streptococcus pneumoniae.[1][2] Its efficacy against other bacterial species and their biofilms requires further investigation.
Q5: What are the key quantitative parameters to measure when assessing the efficacy of this compound against biofilms?
A5: Key parameters include:
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Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration that inhibits visible biofilm formation.
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Biofilm Biomass Reduction: Quantified using methods like the crystal violet assay.
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Reduction in Biofilm Viability: Assessed through metabolic assays (e.g., XTT, resazurin) or colony-forming unit (CFU) counts.
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Changes in Biofilm Architecture: Visualized and quantified using microscopy techniques (e.g., confocal laser scanning microscopy) to measure parameters like biofilm thickness.[1]
Quantitative Data Summary
Table 1: Effect of this compound on Streptococcus pneumoniae Biofilm Thickness
| Treatment | Biofilm Thickness (μm) |
| This compound | 2.91 ± 0.43 |
| Levofloxacin | 7.18 ± 0.58 |
| Moxifloxacin | 17.08 ± 1.02 |
Data from a study on Streptococcus pneumoniae biofilms.[1]
Table 2: Post-antibiotic Effect (PAE) of this compound on Streptococcus pneumoniae
| Treatment | Planktonic Bacteria PAE (h) | Biofilm Bacteria PAE (h) |
| This compound | 1.00 - 1.87 | 0.84 - 2.31 |
| Levofloxacin | 1.00 - 2.22 | 0.99 - 3.32 |
| Moxifloxacin | 0.39 - 1.71 | 0.89 - 1.91 |
PAE represents the suppression of bacterial growth after a short exposure to an antimicrobial agent.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
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Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
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Inoculum Preparation: Culture the bacterial strain of interest overnight in an appropriate broth medium. Dilute the overnight culture to a standardized cell density (e.g., 1 x 10^6 CFU/mL).
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Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in the broth medium to achieve a range of final concentrations.
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Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include positive (bacteria and medium) and negative (medium only) controls.
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Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C, 24-48 hours) without agitation to allow for biofilm formation.
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Washing: After incubation, gently remove the planktonic bacteria by washing the wells with a sterile phosphate-buffered saline (PBS) solution.
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Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
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Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 590 nm using a microplate reader. The MBIC is the lowest concentration of this compound that results in a significant reduction in absorbance compared to the positive control.
Visualizations
Caption: Mechanism of this compound action on bacterial cells.
Caption: Workflow for MBIC determination.
References
- 1. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 2. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate Seconeolitsine's binding to plasma proteins in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Seconeolitsine, a novel inhibitor of DNA topoisomerase I. The following information addresses the key challenge of this compound's high plasma protein binding and offers strategies and protocols to navigate this issue in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phenanthrene alkaloid, semi-synthesized from boldine, that functions as a novel inhibitor of DNA topoisomerase I in Streptococcus pneumoniae.[1] By inhibiting this enzyme, this compound induces an increase in negative DNA supercoiling, which disrupts essential cellular processes like replication and transcription in the bacteria.[2][3] This mechanism makes it a promising candidate for treating pneumococcal infections, including those resistant to other antibiotics like fluoroquinolones.[1][2]
Q2: I'm observing lower than expected efficacy of this compound in my in vivo model compared to in vitro results. What could be the reason?
A2: A significant factor that can contribute to this discrepancy is this compound's high affinity for plasma proteins. Only the unbound, or "free," fraction of a drug is available to distribute into tissues and exert its pharmacological effect. This compound has demonstrated concentration-dependent binding to plasma proteins, ranging from 40% at 1 µg/mL to 80% at 50 µg/mL.[1] This is considerably higher than other antibiotics like levofloxacin.[1] High plasma protein binding can lead to a lower concentration of free this compound at the site of infection, potentially explaining the reduced in vivo efficacy.
Q3: How does the plasma protein binding of this compound compare to other antibiotics?
A3: this compound exhibits significantly higher plasma protein binding compared to levofloxacin, a fluoroquinolone antibiotic. This difference is a key pharmacokinetic characteristic to consider when designing and interpreting in vivo studies.
Troubleshooting Guide
Issue: High variability in pharmacokinetic (PK) data for this compound across study subjects.
-
Potential Cause: Variations in plasma protein concentrations (e.g., albumin) among individual animals can lead to differences in the unbound fraction of this compound, contributing to PK variability.
-
Troubleshooting Steps:
-
Measure and record baseline plasma albumin levels in all study subjects before dosing.
-
Analyze your PK data to determine if there is a correlation between albumin levels and key parameters like clearance or volume of distribution.
-
Consider normalizing dosing based on subject weight and potentially stratifying animals based on pre-dose albumin levels.
-
Issue: this compound appears to have a short duration of action despite a long half-life.
-
Potential Cause: While high plasma protein binding can prolong the elimination half-life of a drug by creating a circulating reservoir, it can also limit the amount of free drug available to engage the target at any given time.[1] The therapeutic effect is dependent on the concentration of the unbound drug remaining above the minimum inhibitory concentration (MIC).
-
Troubleshooting Steps:
-
Measure the free concentration of this compound in your plasma samples, in addition to the total concentration.
-
Correlate the time that the free drug concentration is above the MIC (fT>MIC) with the observed efficacy.
-
Consider alternative dosing regimens, such as more frequent administration or a continuous infusion, to maintain the free drug concentration above the MIC for a longer period.
-
Strategies to Mitigate High Plasma Protein Binding of this compound
While specific studies on mitigating this compound's plasma protein binding are not yet available, several general strategies can be explored.
1. Co-administration of a Displacing Agent:
This approach involves the simultaneous administration of a second compound that competes with this compound for the same binding sites on plasma proteins. This can lead to a transient increase in the free fraction of this compound.
-
Considerations:
-
The displacing agent should have a higher affinity for the plasma protein binding sites.
-
Thorough investigation is required to ensure the displacing agent does not have confounding pharmacological effects or introduce toxicity.
-
The effect on the pharmacokinetics of both the drug and the displacer must be carefully characterized.
-
2. Chemical Modification of the this compound Scaffold:
Altering the chemical structure of this compound is a potential strategy to reduce its affinity for plasma proteins.
-
Approach:
-
Introduce more polar functional groups to decrease lipophilicity, as hydrophobic interactions are often a major driver of plasma protein binding.
-
Modify moieties that may be involved in strong ionic interactions with plasma proteins.
-
Each new analog would need to be synthesized and tested for both its plasma protein binding affinity and its primary pharmacological activity to ensure the desired therapeutic effect is retained.
-
3. Nanoparticle-based Drug Delivery Systems:
Encapsulating this compound within a nanoparticle carrier can shield it from interacting with plasma proteins.
-
Benefits:
-
Can significantly alter the pharmacokinetic profile, leading to a higher concentration of the drug at the target site.
-
Can potentially reduce off-target side effects.
-
The nanoparticle surface can be functionalized for targeted delivery.
-
-
Considerations:
-
Requires significant formulation development and characterization.
-
The release kinetics of this compound from the nanoparticle must be optimized.
-
Data Summary
Table 1: Comparative Pharmacokinetic Parameters of this compound and Levofloxacin
| Parameter | This compound (40 mg/kg) | Levofloxacin (50 mg/kg) |
| Cmax (µg/mL) | 1.6 | 14.7 |
| AUC0-12h (µg·h/mL) | 5 | 17.3 |
| Elimination Half-life (h) | 7.8 | 0.7 |
| Plasma Protein Binding | 40% (at 1 µg/mL) to 80% (at 50 µg/mL) | 12% (at 5 µg/mL) to 33% (at 50 µg/mL) |
Data sourced from a study in a murine model.[1]
Experimental Protocols
1. Determination of Plasma Protein Binding by Equilibrium Dialysis
This is a widely used method to determine the fraction of a drug that is bound to plasma proteins.
-
Materials:
-
Equilibrium dialysis apparatus (e.g., 96-well plate format)
-
Semi-permeable dialysis membrane (with a molecular weight cutoff that retains proteins but allows free drug to pass, e.g., 6-8 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Control plasma (from the same species as the in vivo study)
-
This compound stock solution
-
Incubator with shaker set to 37°C
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
-
-
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve hydration).
-
Assemble the dialysis unit, ensuring the membrane separates the two chambers of each well.
-
Spike the control plasma with this compound to the desired concentration.
-
Add the spiked plasma to one chamber (the "plasma chamber") of a well.
-
Add an equal volume of PBS to the other chamber (the "buffer chamber").
-
Seal the plate and incubate at 37°C with gentle shaking for a predetermined time to allow the system to reach equilibrium (typically 4-6 hours, but should be determined experimentally).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both samples using a validated analytical method.
-
-
Calculations:
-
Percent Unbound (%) = (Concentration in buffer chamber / Concentration in plasma chamber) x 100
-
Percent Bound (%) = 100 - Percent Unbound
-
2. Determination of Plasma Protein Binding by Ultracentrifugation
This method separates the free drug from the protein-bound drug by high-speed centrifugation.
-
Materials:
-
Ultracentrifuge and appropriate rotor
-
Ultracentrifuge tubes
-
Control plasma
-
This compound stock solution
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
-
-
Procedure:
-
Spike the control plasma with this compound to the desired concentration.
-
Aliquot the spiked plasma into ultracentrifuge tubes.
-
Centrifuge at a high speed (e.g., >100,000 x g) for a sufficient time to pellet the plasma proteins.
-
Carefully collect a sample of the supernatant, which represents the protein-free fraction containing the unbound drug.
-
Analyze the concentration of this compound in the supernatant.
-
Also, determine the total concentration of this compound in a non-centrifuged sample of the spiked plasma.
-
-
Calculations:
-
Fraction Unbound = Concentration in supernatant / Total concentration in plasma
-
Percent Bound (%) = (1 - Fraction Unbound) x 100
-
Visualizations
Caption: Workflow for investigating and addressing high plasma protein binding.
Caption: Competitive displacement of this compound from plasma proteins.
References
Preventing degradation of Seconeolitsine stock solutions
This technical support center provides guidance on the proper handling and storage of Seconeolitsine stock solutions to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For most in vitro applications, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation.[1] For in vivo studies, a stock solution in DMSO can be further diluted in a suitable vehicle like phosphate-buffered saline (PBS) to a final DMSO concentration that is non-toxic to the animals (typically <1%).[1] Always use anhydrous, research-grade solvents to minimize the risk of hydrolysis.
Q2: What is the optimal storage temperature and duration for this compound stock solutions?
For short-term storage, it is recommended to store this compound stock solutions at -20°C.[2][3] When stored properly in tightly sealed vials, solutions are generally usable for up to one month.[2] For longer-term storage, -80°C is preferable to further slow down potential degradation, potentially extending stability for up to six months.[3][4] It is crucial to avoid repeated freeze-thaw cycles.[3]
Q3: Should I aliquot my this compound stock solution?
Yes. To avoid the detrimental effects of repeated freeze-thaw cycles and to minimize contamination risk, it is highly recommended to aliquot the stock solution into single-use volumes.[2][3][5] This practice ensures that the main stock remains pristine and reduces the chance of introducing water or other contaminants.
Q4: Is this compound sensitive to light?
Q5: How can I check if my this compound stock solution has degraded?
The most reliable method to assess the integrity of your this compound stock solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[1][8] A change in the HPLC chromatogram, such as the appearance of new peaks or a decrease in the area of the main this compound peak, can indicate degradation. Visual inspection for color changes or precipitation can also be an initial indicator of instability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed in the stock solution upon thawing. | The concentration of this compound may exceed its solubility in the chosen solvent at lower temperatures. | Gently warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Ensure the solvent is of high purity and anhydrous. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage, such as repeated freeze-thaw cycles or exposure to light and high temperatures. | Prepare fresh working solutions from a new, single-use aliquot for each experiment. Verify the stability of the stock solution using an analytical method like HPLC. Review and optimize storage and handling procedures. |
| Loss of biological activity over time. | Chemical degradation of this compound. Common degradation pathways for complex molecules include hydrolysis, oxidation, and photolysis. | Discard the old stock solution and prepare a fresh one. Ensure that the new stock is stored in small, single-use aliquots at -80°C and protected from light. Minimize the time the solution spends at room temperature. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, research-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protecting (amber) vials.
-
Storage: Tightly seal the vials and store them at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
Protocol for Assessing this compound Stability by HPLC
This protocol is based on a published method for the analysis of this compound.[1][8]
-
Sample Preparation:
-
Prepare a standard curve using freshly prepared this compound solutions of known concentrations.
-
Thaw an aliquot of the stock solution to be tested and dilute it to fall within the range of the standard curve using the mobile phase.
-
-
HPLC Conditions:
-
Column: SunFire C18 column (150 x 4.6 mm) or equivalent.[8]
-
Mobile Phase: A mixture of trifluoroacetic acid and acetonitrile (e.g., 70:30 v/v).[1][8] The mobile phase should be filtered through a 0.45 µm filter before use.[8]
-
Detection: UV absorbance at 270 nm.[8]
-
Column Temperature: Room temperature.[8]
-
-
Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Compare the chromatogram of the stored stock solution to that of a freshly prepared standard.
-
Quantify the this compound concentration in the stored sample using the standard curve. A significant decrease in concentration or the appearance of new peaks indicates degradation.
-
Visualizations
Caption: Workflow for preparing, storing, and using this compound stock solutions.
Caption: Factors contributing to the degradation of this compound stock solutions.
References
- 1. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. phytotechlab.com [phytotechlab.com]
- 6. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Antibacterial Efficacy of Seconeolitsine in Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the enhanced antibacterial efficacy of Seconeolitsine in combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phenanthrene alkaloid compound that functions as a bacterial DNA topoisomerase I inhibitor.[1][2][3][4][5] DNA topoisomerase I is essential for relaxing DNA supercoiling, a process critical for DNA replication, transcription, and recombination in bacteria.[1][2][4][5] By inhibiting this enzyme, this compound leads to an accumulation of negative DNA supercoiling, which disrupts these vital cellular processes and ultimately results in bacterial cell death.[2][3] It has shown efficacy against various bacteria, including multidrug-resistant strains of Streptococcus pneumoniae and Mycobacterium tuberculosis.[2]
Q2: Why should I consider using this compound in a combination therapy?
A2: Combination therapy can offer several advantages over monotherapy, including:
-
Synergistic Efficacy: The combined effect of two drugs can be greater than the sum of their individual effects.
-
Overcoming Resistance: A second agent can target a different pathway, potentially overcoming existing resistance mechanisms to this compound or the partner drug.
-
Reducing the Emergence of Resistance: Targeting multiple cellular pathways simultaneously can make it more difficult for bacteria to develop resistance.
-
Lowering Dosage and Toxicity: If the drugs are synergistic, lower concentrations of each may be needed, potentially reducing toxicity.
Q3: What are some rational approaches for selecting a combination partner for this compound?
A3: Given this compound's mechanism of action, promising combination strategies could involve targeting pathways related to the bacterial response to DNA damage. Potential partners could include:
-
Inhibitors of DNA Repair Pathways: Since this compound causes DNA damage, combining it with an inhibitor of a bacterial DNA repair pathway, such as the SOS response, could lead to a lethal accumulation of DNA lesions.[6][7][8][9][10][11]
-
Inhibitors of Quorum Sensing: Quorum sensing is a bacterial communication system that often regulates virulence and biofilm formation.[12][13][14][15][16] Combining this compound with a quorum sensing inhibitor could weaken bacterial defenses and increase their susceptibility.
-
Agents Targeting the Cell Wall or Protein Synthesis: Combining a DNA synthesis inhibitor with an agent that disrupts another essential process, like cell wall synthesis (e.g., beta-lactams) or protein synthesis (e.g., aminoglycosides), can create a multi-pronged attack.
Q4: How do I determine if two drugs are synergistic, additive, indifferent, or antagonistic?
A4: The interaction between two antimicrobial agents is typically determined using the Fractional Inhibitory Concentration (FIC) index, calculated from a checkerboard assay. The FIC index is interpreted as follows:
-
Synergy: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4
-
Antagonism: FIC > 4
Troubleshooting Guides
Checkerboard Assay Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells. | Inconsistent pipetting, improper mixing of reagents, "edge effect" in the microplate.[17] | Ensure pipettes are calibrated and use a consistent pipetting technique. Thoroughly mix all drug dilutions and bacterial inoculum before dispensing. To avoid edge effects, consider not using the outermost wells of the plate for critical measurements or ensure the plate is sealed well during incubation to prevent evaporation.[17] |
| No growth in any wells, including the growth control. | Inoculum was not viable, incorrect growth medium, or residual sterilizing agent in the plate or medium. | Use a fresh, actively growing bacterial culture for the inoculum. Verify that the correct growth medium and incubation conditions are being used. Ensure all materials are properly rinsed if sterilized with agents that could leave inhibitory residues. |
| Results from checkerboard assay are not reproducible in larger-scale liquid cultures. | Differences in aeration, surface-to-volume ratio, and bacterial growth dynamics between microplates and flasks.[18] | Optimize conditions in the larger culture to mimic the microplate environment as closely as possible (e.g., adjust shaking speed for aeration). Be aware that synergy observed in a static microplate assay may not always translate to a well-aerated liquid culture.[18] Consider that the checkerboard assay is typically read at a fixed time point (e.g., 20-24 hours), while flask cultures might be observed over a longer period, allowing for potential regrowth.[18] |
| Visible turbidity is not correlating with viable cell counts. | The presence of non-viable cells or cellular debris can contribute to turbidity. Some drug combinations may inhibit growth without killing the bacteria (bacteriostatic effect). | To confirm cell viability, perform colony-forming unit (CFU) counts from the wells of the checkerboard plate on appropriate agar media. This is especially important when a clear synergistic effect on turbidity is not observed.[19] |
Time-Kill Assay Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Bacterial regrowth after initial killing. | The drug concentration may have fallen below the effective level, or a resistant subpopulation may be emerging. | Ensure the initial drug concentrations are appropriate (typically based on MIC values). Consider taking time points beyond 24 hours to observe potential regrowth. If regrowth is consistent, it may indicate the selection of resistant mutants. |
| Difficulty interpreting synergy from the curves. | The definition of synergy in a time-kill assay can be complex. Bacterial counts can be variable. | Synergy is generally defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[20] It's crucial to plate samples in duplicate or triplicate to ensure the accuracy of CFU counts. |
| Inconsistent results between time-kill and checkerboard assays. | The checkerboard assay measures inhibition of growth (bacteriostatic effect), while the time-kill assay measures the rate of killing (bactericidal effect). A combination could be synergistic in inhibiting growth but not in killing the bacteria. | This is a known discrepancy between the two methods.[21][22] The choice of which result is more relevant depends on the research question. If bactericidal activity is critical, the time-kill assay is the more appropriate method. |
Data Presentation
Table 1: Example Checkerboard Assay Data for this compound in Combination with a Hypothetical SOS Response Inhibitor (Compound X) against S. pneumoniae
| This compound (µg/mL) | Compound X (µg/mL) | Growth (+/-) | FIC of this compound | FIC of Compound X | ΣFIC | Interpretation |
| 8 (MIC) | 0 | - | 1 | 0 | 1 | - |
| 4 | 0 | + | - | - | - | - |
| 2 | 0 | + | - | - | - | - |
| 1 | 0 | + | - | - | - | - |
| 0 | 16 (MIC) | - | 0 | 1 | 1 | - |
| 0 | 8 | + | - | - | - | - |
| 0 | 4 | + | - | - | - | - |
| 0 | 2 | + | - | - | - | - |
| 4 | 2 | + | - | - | - | - |
| 2 | 4 | - | 0.25 | 0.25 | 0.5 | Synergy |
| 1 | 8 | + | - | - | - | - |
| 4 | 4 | + | - | - | - | - |
| 2 | 8 | + | - | - | - | - |
| 1 | 4 | + | - | - | - | - |
Experimental Protocols
1. Checkerboard Microdilution Assay
This protocol is for determining the synergistic activity of this compound and a partner compound.
-
Materials:
-
96-well microtiter plates
-
This compound and partner compound stock solutions
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Procedure:
-
Prepare serial twofold dilutions of this compound horizontally along the x-axis of the 96-well plate and serial twofold dilutions of the partner compound vertically along the y-axis. The concentration range should typically span from 0.125 to 8 times the Minimum Inhibitory Concentration (MIC) of each drug.
-
The top right well should contain the highest concentration of both drugs, while the bottom left should have the lowest. Include wells with each drug alone to redetermine their MICs. Also, include a growth control well (no drugs) and a sterility control well (no bacteria).
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at the optimal temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours).
-
After incubation, visually inspect the plates for turbidity to determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
ΣFIC = FIC of Drug A + FIC of Drug B
-
-
The FIC index for the combination is the lowest ΣFIC value obtained.
-
2. Time-Kill Assay
This protocol assesses the bactericidal activity of this compound in combination with a partner compound over time.
-
Materials:
-
Flasks or tubes with appropriate growth medium
-
This compound and partner compound at desired concentrations (often based on MIC values from the checkerboard assay)
-
Bacterial culture in logarithmic growth phase, adjusted to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Agar plates for CFU counting.
-
-
Procedure:
-
Prepare flasks containing:
-
Growth control (no drugs)
-
This compound alone
-
Partner compound alone
-
This compound and partner compound in combination
-
-
Inoculate each flask with the prepared bacterial suspension.
-
Incubate the flasks at the optimal temperature with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto agar plates and incubate until colonies are visible.
-
Count the colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[20]
-
Mandatory Visualizations
Caption: Workflow for assessing antibacterial synergy.
Caption: Hypothetical synergistic mechanism of this compound.
References
- 1. New Alkaloid Antibiotics That Target the DNA Topoisomerase I of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting bacterial topoisomerase I to meet the challenge of finding new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. login.medscape.com [login.medscape.com]
- 6. Role of the SOS Response in the Generation of Antibiotic Resistance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the SOS Response in the Generation of Antibiotic Resistance In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SOS response - Wikipedia [en.wikipedia.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Defects in DNA double‐strand break repair resensitize antibiotic‐resistant Escherichia coli to multiple bactericidal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Evidence for Complex Interplay between Quorum Sensing and Antibiotic Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Progress on the Combination of Quorum-Sensing Inhibitors and Antibiotics against Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 16. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocolsandsolutions.com [protocolsandsolutions.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Seconeolitsine and N-methyl-seconeolitsine: Novel Bacterial Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two promising antibacterial compounds, Seconeolitsine and N-methyl-seconeolitsine. Both are semi-synthetic phenanthrene alkaloids derived from boldine and have emerged as potent inhibitors of bacterial DNA topoisomerase I, a crucial enzyme for bacterial survival. This document summarizes their comparative efficacy, mechanism of action, and safety profile based on available experimental data, offering a valuable resource for researchers in the field of antibiotic drug discovery.
Executive Summary
This compound and its N-methylated analog, N-methyl-seconeolitsine, are potent inhibitors of bacterial type IA DNA topoisomerase I. They exhibit significant antibacterial activity against multidrug-resistant strains of Streptococcus pneumoniae and Mycobacterium tuberculosis. Experimental data suggests that both compounds have similar efficacy in inhibiting bacterial growth and topoisomerase I activity. A key advantage of these compounds is their specificity for the bacterial enzyme, showing no significant cytotoxic effects on human cells at therapeutic concentrations. While this compound has been more extensively studied in vivo, N-methyl-seconeolitsine demonstrates comparable in vitro activity.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and N-methyl-seconeolitsine, highlighting their comparative bioactivity.
Table 1: Comparative Inhibitory Activity against Mycobacterium tuberculosis Topoisomerase I (MtbTopoI)
| Compound | IC50 (µM) for MtbTopoI Inhibition |
| This compound | 5.6[1] |
| N-methyl-seconeolitsine | 8.4[1] |
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) against Mycobacterium tuberculosis
| Compound | MIC Range (µM) |
| This compound | 1.95 - 15.6[1] |
| N-methyl-seconeolitsine | 1.95 - 15.6[1] |
Table 3: Inhibitory Activity against Streptococcus pneumoniae
| Compound | Concentration for Growth and Topo I Inhibition (µM) |
| This compound | ~10[2] |
| N-methyl-seconeolitsine | ~10[2] |
Table 4: Cytotoxicity Profile
| Compound | Effect on Human Cell Viability |
| This compound | No significant effect on human cell viability at concentrations that inhibit bacterial growth[2]. Did not affect human neutrophil viability at 30 µM. |
| N-methyl-seconeolitsine | No significant effect on human cell viability at concentrations that inhibit bacterial growth[2]. Did not affect human neutrophil viability at 30 µM. |
Mechanism of Action: Inhibition of DNA Topoisomerase I
Both this compound and N-methyl-seconeolitsine target bacterial DNA topoisomerase I. This enzyme is essential for relaxing DNA supercoils that accumulate during replication and transcription. By inhibiting this enzyme, the compounds induce an increase in negative DNA supercoiling, which ultimately disrupts these vital cellular processes and leads to bacterial cell death.[2] Docking studies with a model of S. pneumoniae topoisomerase I suggest that these alkaloids may bind to the nucleotide-binding site of the enzyme.
Caption: Mechanism of action of this compound and N-methyl-seconeolitsine.
Experimental Protocols
Semi-synthesis of this compound and N-methyl-seconeolitsine
While detailed, step-by-step protocols for the semi-synthesis of this compound and N-methyl-seconeolitsine from the natural product boldine are not extensively described in the reviewed literature, the process generally involves chemical modifications of the boldine scaffold to yield the phenanthrene core of the final products. The synthesis of N-methyl-seconeolitsine can be achieved through the methylation of this compound.
Caption: General synthetic workflow from boldine.
In Vitro Inhibition of M. tuberculosis Topoisomerase I (MtbTopoI) Activity
The inhibitory activity of the compounds against MtbTopoI is assessed using a plasmid relaxation assay.
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified MtbTopoI enzyme, and the appropriate reaction buffer.
-
Inhibitor Addition: this compound or N-methyl-seconeolitsine is added to the reaction mixture at varying concentrations. A control reaction without any inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
Analysis: The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
Quantification: The intensity of the bands corresponding to the supercoiled and relaxed DNA is quantified to determine the percentage of inhibition at each compound concentration. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of the enzyme's activity.
References
A Comparative Guide to Topoisomerase Inhibitors: The Contrasting Cytotoxicity Profiles of Seconeolitsine, Doxorubicin, Etoposide, and Camptothecin
For Immediate Release
This guide provides a detailed comparison of the cytotoxic properties of the novel bacterial topoisomerase I inhibitor, Seconeolitsine, against three established anticancer chemotherapeutic agents: Doxorubicin, Etoposide, and Camptothecin. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanisms and therapeutic applications of topoisomerase inhibitors.
While all four compounds interfere with the function of topoisomerase enzymes, a critical distinction lies in their target selectivity and resulting cytotoxicity. This compound emerges as a promising antibacterial agent with a high degree of selectivity for bacterial topoisomerase I, exhibiting minimal impact on human cells. In stark contrast, Doxorubicin, Etoposide, and Camptothecin are potent cytotoxic agents used in oncology, targeting human topoisomerases to induce cancer cell death.
Mechanism of Action and Target Selectivity
This compound: A Selective Inhibitor of Bacterial Topoisomerase I
This compound, a semi-synthetic phenanthrene alkaloid derived from boldine, is a novel inhibitor of bacterial DNA topoisomerase I.[1][2] Its primary mechanism of action involves the inhibition of this enzyme in bacteria, leading to an increase in negative DNA supercoiling and subsequent disruption of DNA replication, transcription, and recombination.[3] Extensive research has demonstrated that this compound is effective against a range of bacteria, including fluoroquinolone-resistant Streptococcus pneumoniae.[4][5]
Crucially, studies have consistently shown that this compound does not significantly affect human cell viability at concentrations that are effective against bacteria.[1][6][7] This selectivity for the bacterial enzyme makes this compound a promising candidate for development as a new antibiotic, addressing the urgent need for novel treatments for drug-resistant infections.[6]
Doxorubicin and Etoposide: Topoisomerase II Poisons in Cancer Therapy
Doxorubicin and Etoposide are well-established anticancer drugs that function as "topoisomerase poisons," specifically targeting human topoisomerase II.[8] Their mechanism involves stabilizing the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[9] The resulting DNA damage triggers cell cycle arrest and initiates the apoptotic cascade, ultimately leading to cancer cell death.[8] Doxorubicin also exhibits additional cytotoxic mechanisms, including DNA intercalation and the generation of reactive oxygen species.[10]
Camptothecin: A Human Topoisomerase I Inhibitor
Camptothecin and its clinical analogs, such as Irinotecan and Topotecan, are potent inhibitors of human topoisomerase I.[9] Similar to the action of topoisomerase II poisons, Camptothecin traps the enzyme-DNA cleavage complex, resulting in single-strand DNA breaks.[9] When a replication fork encounters this complex, it leads to a cytotoxic double-strand break, inducing apoptosis.[9]
Comparative Cytotoxicity Data
Due to its selective antibacterial activity and lack of significant cytotoxicity against human cells, there is no publicly available data on the IC50 values of this compound on human cancer cell lines. In contrast, the potent cytotoxic nature of Doxorubicin, Etoposide, and Camptothecin is well-documented. The following table summarizes representative IC50 values for these drugs on common human cancer cell lines.
| Compound | Target Topoisomerase | Cell Line | IC50 (µM) |
| Doxorubicin | Human Topoisomerase II | HeLa | ~0.34 |
| MCF-7 | ~1.25[11] | ||
| A549 | ~0.5[12] | ||
| Etoposide | Human Topoisomerase II | HeLa | ~10-20 |
| MCF-7 | ~5-15 | ||
| A549 | ~20-30[13] | ||
| Camptothecin | Human Topoisomerase I | HeLa | ~0.01-0.1 |
| MCF-7 | ~0.01-0.1 | ||
| A549 | ~0.01-0.1 |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Experimental Protocols
The determination of cytotoxicity and the elucidation of the mechanism of cell death are fundamental in drug development. Below are detailed methodologies for commonly employed assays.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[2][14]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[5][15]
-
2. SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay for cytotoxic screening based on the measurement of cellular protein content.[16][17][18]
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove TCA and excess medium components.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Air-dry the plates and dissolve the protein-bound dye in a 10 mM Tris base solution.
-
Measure the absorbance at 510-540 nm.[19]
-
Apoptosis Assay
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Harvest cells after treatment with the test compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and an experimental workflow.
Mechanisms of Action of Topoisomerase Inhibitors.
Experimental Workflow for Cytotoxicity Assay.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 8. Chemotherapy - Wikipedia [en.wikipedia.org]
- 9. Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide | Oncohema Key [oncohemakey.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. journal.waocp.org [journal.waocp.org]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 19. canvaxbiotech.com [canvaxbiotech.com]
Navigating the Challenge of Antibiotic Resistance: A Comparative Analysis of Seconeolitsine's Efficacy
For Immediate Release
In an era where the escalating threat of antibiotic resistance demands novel therapeutic strategies, a comprehensive analysis of the investigational drug Seconeolitsine reveals its potential as a formidable agent against multidrug-resistant Streptococcus pneumoniae. This guide provides a detailed comparison of this compound with other antibiotic classes, supported by experimental data, to inform researchers, scientists, and drug development professionals on its cross-resistance profile and therapeutic promise.
Executive Summary
This compound, a novel inhibitor of bacterial DNA topoisomerase I, demonstrates significant in vitro and in vivo activity against Streptococcus pneumoniae, including strains resistant to current standard-of-care antibiotics such as fluoroquinolones, macrolides, and β-lactams. Unlike fluoroquinolones, which target type II topoisomerases (DNA gyrase and topoisomerase IV), this compound's unique mechanism of action circumvents common resistance pathways, making it a promising candidate for treating infections caused by multidrug-resistant pneumococci.
Comparative In Vitro Activity of this compound
The in vitro efficacy of this compound has been evaluated against a panel of S. pneumoniae clinical isolates with varying resistance profiles. The following tables summarize the minimum inhibitory concentrations (MICs) of this compound in comparison to other antibiotics.
Table 1: this compound vs. Fluoroquinolones Against Fluoroquinolone-Resistant S. pneumoniae
| Strain ID | Resistance Profile | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |
| CipR57 | P, T, C, E, Cip | 8 | 64 | 32 | 16 |
| 482-06 | P, T, E, Cip | 8 | 16 | 8 | 4 |
| 115-06 | P, T, E, Cip | 8 | 16 | 8 | 4 |
| 157-06 | P, T, E, Cip | 8 | 32 | 16 | 8 |
| 461-06 | P, T, E, Cip | 8 | 32 | 16 | 8 |
P: Penicillin-resistant; T: Tetracycline-resistant; C: Chloramphenicol-resistant; E: Erythromycin-resistant; Cip: Ciprofloxacin-resistant. Data extracted from a study on the in vivo activity of this compound.[1]
Table 2: Post-Antibiotic Effect (PAE) of this compound vs. Fluoroquinolones
| Antibiotic | Concentration | PAE in Susceptible Strain (h) | PAE in Fluoroquinolone-Resistant Strain (h) |
| This compound | 1-5 x MIC | 1.00 - 1.87 | No significant difference |
| Levofloxacin | 1-5 x MIC | 1.00 - 2.22 | Decreased up to 5-fold |
| Moxifloxacin | 1-5 x MIC | 0.39 - 1.71 | Decreased up to 2-fold |
PAE was measured in planktonic S. pneumoniae after 1 hour of exposure.[2]
The data clearly indicates that while the efficacy of fluoroquinolones is diminished against resistant strains, this compound maintains its activity.[1][2]
In Vivo Efficacy in a Murine Pneumonia Model
In a murine model of invasive pneumococcal disease caused by a fluoroquinolone-resistant strain, this compound demonstrated superior protection compared to levofloxacin. A 70% protection rate was achieved with a 40 mg/kg dose of this compound, whereas levofloxacin showed only 20% survival, regardless of the dose.[3] Furthermore, this compound was effective in reducing bacteremia.[3]
Mechanism of Action and Resistance
The distinct mechanisms of action of this compound and fluoroquinolones are central to understanding the lack of cross-resistance.
Caption: this compound and Fluoroquinolone Mechanisms.
Fluoroquinolone resistance is primarily caused by mutations in the genes encoding DNA gyrase and topoisomerase IV. As this compound targets a different enzyme, DNA topoisomerase I, these mutations do not confer resistance to it.[2]
Experimental Workflows
The following diagram illustrates a general workflow for assessing antibiotic efficacy, encompassing the key experiments discussed in this guide.
Caption: Antibiotic Efficacy Testing Workflow.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Streptococcus pneumoniae isolates
-
Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 3-5% lysed horse blood
-
96-well microtiter plates
-
This compound and comparator antibiotics
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C, 5% CO₂)
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB with lysed horse blood in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35°C in a 5% CO₂ atmosphere for 20-24 hours.
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.
Post-Antibiotic Effect (PAE) Assay by Viable Count Method
Objective: To measure the suppression of bacterial growth that persists after a brief exposure to an antibiotic.
Materials:
-
Log-phase culture of S. pneumoniae
-
Antibiotic solutions (at concentrations relative to the MIC)
-
Pre-warmed antibiotic-free broth
-
Sterile saline for dilution
-
Blood agar plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Grow S. pneumoniae to the mid-logarithmic phase.
-
Divide the culture into test and control groups. Expose the test group to the antibiotic at a defined concentration (e.g., 5x MIC) for a specified period (e.g., 1 hour). The control group is incubated without the antibiotic.
-
Remove the antibiotic from the test culture by a 1:1000 dilution in pre-warmed antibiotic-free broth. Dilute the control culture in the same manner.
-
At time zero (immediately after dilution) and at hourly intervals thereafter, perform viable counts for both the test and control cultures by plating serial dilutions onto blood agar plates.
-
Incubate the plates and count the colonies.
-
The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.
Murine Model of Invasive Pneumococcal Disease
Objective: To evaluate the in vivo efficacy of an antibiotic in a mouse model of pneumonia.
Materials:
-
Specific pathogen-free mice (e.g., CD-1 or BALB/c)
-
Virulent, antibiotic-resistant strain of S. pneumoniae
-
Anesthetic (e.g., isoflurane)
-
Antibiotic formulations for injection (e.g., subcutaneous)
-
Sterile saline
Procedure:
-
Induce neutropenia in mice, if required for the model, using cyclophosphamide.
-
Infect the mice intranasally or intratracheally with a lethal dose of the S. pneumoniae strain.
-
Initiate antibiotic treatment at a specified time post-infection (e.g., 2 hours). Administer the antibiotic (e.g., this compound or comparator) and a placebo (saline) to control groups at predetermined doses and intervals.
-
Monitor the mice for a defined period (e.g., 7 days) and record survival.
-
For bacteremia assessment, collect blood samples at various time points post-treatment, perform serial dilutions, and plate on blood agar to determine bacterial load (CFU/mL).
-
Analyze survival data using Kaplan-Meier curves and compare bacterial loads between treatment groups.
Conclusion
The available data strongly suggest that this compound's unique mechanism of targeting DNA topoisomerase I provides a significant advantage in overcoming existing resistance to fluoroquinolones and other antibiotic classes in Streptococcus pneumoniae. Its sustained activity against multidrug-resistant strains, both in vitro and in vivo, positions it as a promising candidate for further development in the fight against serious respiratory infections. Further studies are warranted to explore the full spectrum of its activity and the potential for resistance development to this compound itself.
References
- 1. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
Comparative Guide to Seconeolitsine's Target Engagement with Topoisomerase I
This guide provides a detailed comparison of Seconeolitsine's performance against other topoisomerase inhibitors, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel antibacterial agents and their mechanisms of action.
Introduction to Topoisomerase I as a Drug Target
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and recombination.[1][2] They function by cleaving and religating DNA strands.[1] Type I topoisomerases, which cleave a single DNA strand, are vital for bacterial viability, making them a compelling target for new antibiotics, especially in the face of rising resistance to existing drug classes.[3][4]
This compound is a novel phenanthrene alkaloid, semi-synthesized from boldine, that has been identified as a specific inhibitor of bacterial DNA topoisomerase I (Topo I).[5][6] Unlike many clinically used topoisomerase inhibitors that target human enzymes for cancer therapy, this compound shows potent activity against bacterial Topo I, including that of Streptococcus pneumoniae and Mycobacterium tuberculosis, while exhibiting low toxicity to human cells.[6][7] This guide validates its target engagement by comparing its efficacy and mechanism with alternative compounds.
Mechanism of Action: this compound as a Catalytic Inhibitor
Topoisomerase I relaxes supercoiled DNA by forming a transient covalent complex with the DNA backbone, allowing for controlled rotation of the broken strand before religating it.[8] Topoisomerase inhibitors can be broadly classified into two categories:
-
Poisons: These agents, like Camptothecin and its derivatives, stabilize the covalent topoisomerase-DNA cleavage complex. This prevents DNA religation, leading to the accumulation of DNA breaks, which are cytotoxic.[8][9][10]
-
Catalytic Inhibitors: These compounds interfere with the enzyme's catalytic cycle without trapping the cleavage complex. They might prevent DNA binding or inhibit other conformational changes necessary for enzyme activity.[3]
This compound acts as a catalytic inhibitor of bacterial Topo I.[3] Evidence for this mechanism includes the observation of increased negative DNA supercoiling in bacteria treated with the compound, which is consistent with the inhibition of Topo I's DNA-relaxing activity.[5][6] This is distinct from the action of poison inhibitors.
Comparative Performance Data
This compound's efficacy has been evaluated against both bacteria and bacterial enzymes and compared with other classes of antibiotics, particularly fluoroquinolones, which target type II topoisomerases.
Table 1: In Vitro Inhibitory Activity
This table summarizes the concentrations required for this compound and its derivatives to inhibit bacterial growth and Topo I enzymatic activity.
| Compound | Target Organism/Enzyme | Assay Type | Value | Reference |
| This compound | S. pneumoniae | Cell Growth Inhibition | ~17 µM | [1][6] |
| S. pneumoniae | Topo I Activity Inhibition | ~17 µM | [1][6] | |
| M. tuberculosis | Topo I Activity (IC₅₀) | 5.6 µM | [3] | |
| N-methyl-seconeolitsine | S. pneumoniae | Cell Growth Inhibition | ~17 µM | [1][6] |
| S. pneumoniae | Topo I Activity Inhibition | ~17 µM | [1][6] | |
| M. tuberculosis | Topo I Activity (IC₅₀) | 8.4 µM | [3] |
Note: this compound effectively inhibits both Topo I activity and cell growth at equivalent concentrations, supporting its on-target effect.[6]
Table 2: Comparative Antibacterial Efficacy Against S. pneumoniae
This table compares the bactericidal and anti-biofilm activities of this compound with the fluoroquinolones Levofloxacin and Moxifloxacin.
| Parameter | This compound | Levofloxacin (FQ-S) | Moxifloxacin (FQ-S) | Reference |
| Bactericidal Activity | Fastest and highest | Slower | Slower | [7][11] |
| Post-Antibiotic Effect (PAE) | 1.00 - 1.87 h | 1.00 - 2.22 h | 0.39 - 1.71 h | [7][11] |
| Biofilm Thickness Reduction | 2.91 µm | 7.18 µm | 17.08 µm | [7] |
| Efficacy vs. FQ-Resistant Strains | Unaffected | Reduced | Reduced | [12] |
FQ-S: Fluoroquinolone-Susceptible strains. This compound's activity is notably unaffected by fluoroquinolone resistance mechanisms.[12]
Table 3: In Vivo Efficacy and Pharmacokinetics (Mouse Septicemia Model)
This table shows the in vivo performance of this compound compared to Levofloxacin in mice infected with a fluoroquinolone-resistant S. pneumoniae strain.
| Parameter | This compound (40 mg/kg) | Levofloxacin (50 mg/kg) | Reference |
| Animal Survival (48h) | 70% | 20% | [5][13] |
| Bacteremia Reduction | Significant decrease | No significant decrease | [5][13] |
| Cmax (Peak Serum Conc.) | 1.6 µg/mL | 14.7 µg/mL | [5] |
| AUC₀₋₁₂h | 5 µg·h/mL | 17.3 µg·h/mL | [5] |
| Elimination Half-life | Higher | Lower | [5] |
Despite lower peak serum concentrations, this compound demonstrated superior protection in vivo, suggesting potent antibacterial activity.[5]
Experimental Protocols and Workflow
Validation of a novel inhibitor's target engagement requires a multi-step approach, from in vitro enzymatic assays to in vivo efficacy models.
DNA Relaxation Assay (In Vitro)
This assay directly measures the inhibition of Topoisomerase I's enzymatic activity.
-
Principle: Topo I relaxes supercoiled plasmid DNA. The different topological forms (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. An effective inhibitor will prevent this relaxation.
-
Protocol:
-
Purified bacterial Topoisomerase I enzyme is pre-incubated with varying concentrations of this compound (or control inhibitor) in reaction buffer. This preincubation step can enhance the inhibitory effect.[4]
-
Supercoiled plasmid DNA (e.g., pBR322) is added to the mixture to start the reaction.[6]
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped (e.g., by adding SDS/proteinase K).
-
DNA samples are run on a 1% agarose gel.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized. The disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band are quantified to determine the extent of inhibition and calculate the IC₅₀ value.
-
Minimum Inhibitory Concentration (MIC) and Killing Curve Assays
These assays determine the compound's effect on bacterial growth.
-
Principle: MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Killing curves measure the rate of bacterial death over time.
-
Protocol (MIC):
-
A standardized inoculum of bacteria (S. pneumoniae) is prepared.
-
The bacteria are added to microtiter plates containing serial dilutions of this compound.
-
Plates are incubated under appropriate conditions (e.g., 37°C, 5% CO₂).
-
The MIC is read as the lowest concentration with no visible turbidity after incubation.[11]
-
-
Protocol (Killing Curve):
-
Bacteria are grown to the logarithmic phase and exposed to this compound at concentrations relative to the MIC (e.g., 2x, 4x MIC).
-
A no-drug control is included.
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar.
-
Colony-forming units (CFU/mL) are counted after incubation to determine the reduction in viable bacteria over time.[7]
-
In Vivo Mouse Septicemia Model
This model assesses the therapeutic efficacy of the compound in a living organism.
-
Principle: Mice are infected with a lethal dose of bacteria, and the ability of the test compound to prevent death and clear the infection is measured.
-
Protocol:
-
Groups of mice are infected intraperitoneally or intravenously with a fluoroquinolone-resistant strain of S. pneumoniae.[5]
-
At a set time post-infection, treatment is initiated. Mice receive multiple doses of this compound (e.g., 5 to 40 mg/kg) or a comparator drug (e.g., Levofloxacin) via a clinically relevant route (e.g., subcutaneous injection) every 12 hours for two days.[5]
-
A control group receives the vehicle (e.g., PBS-1% DMSO).[5]
-
Survival is monitored over a period of at least 48 hours.
-
Bacteremia is assessed by collecting blood samples at different time points, plating dilutions, and counting CFU/mL to determine the bacterial load.[13]
-
Conclusion
The experimental data strongly support the validation of this compound's target engagement with bacterial topoisomerase I. Its mechanism as a catalytic inhibitor distinguishes it from classic "poison" inhibitors like camptothecins. Comparative data demonstrate that this compound possesses potent bactericidal activity that is superior to fluoroquinolones in several key aspects, including its efficacy against resistant strains and its ability to disrupt biofilms.[7][12] Furthermore, its significant protective effect in in vivo infection models, even against highly resistant pathogens, underscores its potential as a lead compound for developing new antibiotics to treat challenging bacterial infections.[5][13]
References
- 1. New Alkaloid Antibiotics That Target the DNA Topoisomerase I of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Type IA Topoisomerases as Targets for Infectious Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting bacterial topoisomerase I to meet the challenge of finding new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 8. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Seconeolitsine vs. Moxifloxacin: A Comparative Guide on Antibacterial Efficacy Against Planktonic and Biofilm Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial and anti-biofilm properties of seconeolitsine, a novel DNA topoisomerase I inhibitor, and moxifloxacin, a well-established fluoroquinolone antibiotic. The information presented is supported by experimental data to assist researchers in evaluating their potential applications.
Executive Summary
This compound demonstrates potent bactericidal activity against both planktonic and biofilm forms of Streptococcus pneumoniae, including strains resistant to fluoroquinolones.[1] Experimental data indicates that this compound exhibits faster and more potent killing of planktonic bacteria compared to moxifloxacin.[1] Furthermore, this compound is significantly more effective at reducing biofilm thickness and biomass than moxifloxacin.[1] While moxifloxacin is a broad-spectrum antibiotic with proven efficacy against various pathogens, this compound presents a promising alternative, particularly for combating fluoroquinolone-resistant pneumococcal infections and their associated biofilms.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) Against Planktonic Bacteria
| Compound | Bacterium | Strain(s) | MIC (µg/mL) | Reference |
| This compound | Streptococcus pneumoniae | R6 (FQ-susceptible) | 8 | [1] |
| Streptococcus pneumoniae | T1 (FQ-resistant, parC) | 8 | [1] | |
| Streptococcus pneumoniae | T2 (FQ-resistant, parC, gyrA) | 8 | [1] | |
| Streptococcus pneumoniae | ST63⁸ (Clinical Isolate) | 8 | [1] | |
| Streptococcus pneumoniae | ST156⁹ⱽ (Clinical Isolate) | 8 | [1] | |
| Moxifloxacin | Streptococcus pneumoniae | R6 (FQ-susceptible) | 0.125 | [1] |
| Streptococcus pneumoniae | T1 (FQ-resistant, parC) | 1 | [1] | |
| Streptococcus pneumoniae | T2 (FQ-resistant, parC, gyrA) | 8 | [1] | |
| Streptococcus pneumoniae | ST63⁸ (Clinical Isolate) | 0.125 - 4 | [1] | |
| Streptococcus pneumoniae | ST156⁹ⱽ (Clinical Isolate) | 0.125 - 8 | [1] |
Table 2: Efficacy Against Bacterial Biofilms
| Compound | Bacterium | Metric | Result | Reference |
| This compound | Streptococcus pneumoniae R6 | Biofilm Thickness Reduction | 2.91 ± 0.43 µm | [1] |
| Streptococcus pneumoniae R6 | Biomass Reduction (at 5x MIC) | Significant Reduction | [1] | |
| Moxifloxacin | Streptococcus pneumoniae R6 | Biofilm Thickness Reduction | 17.08 ± 1.02 µm | [1] |
| Streptococcus pneumoniae R6 | Biomass Reduction (at 5x MIC) | Significant Reduction | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method.[2][3]
-
Bacterial Culture: Streptococcus pneumoniae strains were grown in a casein hydrolysate-based medium (AGCH) supplemented with 0.3% sucrose.[2][3]
-
Preparation of Antibiotic Dilutions: Serial dilutions of this compound and moxifloxacin were prepared in AGCH medium in a 96-well microtiter plate.[2]
-
Inoculation: Each well was inoculated with a standardized suspension of the pneumococcal strains.
-
Incubation: The plates were incubated at 37°C in a 5% CO₂ atmosphere for 18-24 hours.[2]
-
MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that resulted in no visible growth of the bacteria.[2][3]
Biofilm Formation and Quantification Assay
-
Biofilm Growth: Streptococcus pneumoniae R6 was grown in 96-well polystyrene microtiter plates to allow for biofilm formation.
-
Antibiotic Treatment: After an initial growth phase to establish biofilms (e.g., 6 hours), the growth medium was replaced with fresh medium containing various concentrations of this compound or moxifloxacin (e.g., 5x MIC). The biofilms were then incubated for an additional 24 hours.[1]
-
Biomass Quantification (Crystal Violet Staining):
-
Biofilm Thickness Measurement (Confocal Laser Scanning Microscopy):
-
Biofilms were grown on suitable surfaces and treated with the respective antibiotics.
-
The biofilms were stained with fluorescent dyes to visualize the bacterial cells.
-
Z-stack images were acquired using a confocal laser scanning microscope.
-
The thickness of the biofilm was determined from the reconstructed 3D images.[1]
-
Mandatory Visualization
Caption: Mechanisms of action for this compound and moxifloxacin.
Caption: Workflow for biofilm inhibition and eradication assay.
References
- 1. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 2. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Alkaloid Antibiotics That Target the DNA Topoisomerase I of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Seconeolitsine's Antibacterial Claims: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of Seconeolitsine against established antibiotics, supported by experimental data from independent research. This compound, a semi-synthetic phenanthrene alkaloid derived from boldine, presents a novel mechanism of action by targeting DNA topoisomerase I, an essential enzyme for bacterial replication and transcription.[1][2][3][4][5] This contrasts with many existing antibiotics, such as fluoroquinolones, which target type II topoisomerases.[1][2][3][4][5] This fundamental difference positions this compound as a promising candidate for treating infections caused by multidrug-resistant bacteria.
Comparative Antibacterial Activity
This compound has demonstrated significant bactericidal activity, particularly against Streptococcus pneumoniae, including strains resistant to fluoroquinolones.[1][5] Studies have also indicated its effectiveness against Mycobacterium tuberculosis and the Gram-negative bacterium Dickeya dadantii.[1][5][6]
Data Presentation
The following tables summarize the quantitative data from comparative studies, highlighting the efficacy of this compound (SCN) against fluoroquinolones like Levofloxacin (LVX) and Moxifloxacin (MXF).
Table 1: In Vitro Efficacy of this compound against Streptococcus pneumoniae
| Parameter | This compound (SCN) | Levofloxacin (LVX) | Moxifloxacin (MXF) | Bacterial Strain(s) | Reference |
| MIC (μg/mL) | 8 (Susceptible) | 2 (Low-level resistant) - 16 (High-level resistant) | Not specified | Fluoroquinolone-susceptible and -resistant S. pneumoniae | [1][2] |
| Post-Antibiotic Effect (PAE) in Planktonic Bacteria (hours) | 1.00 - 1.87 | 1.00 - 2.22 | 0.39 - 1.71 | Fluoroquinolone-susceptible S. pneumoniae | [2][3][4] |
| Post-Antibiotic Effect (PAE) in Biofilms (hours) | 0.84 - 2.31 | 0.99 - 3.32 | 0.89 - 1.91 | S. pneumoniae biofilms | [2][3][4] |
| Biofilm Thickness Reduction (μm) | 2.91 ± 0.43 | 7.18 ± 0.58 | 17.08 ± 1.02 | S. pneumoniae biofilms | [2][3][4] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Invasive Pneumococcal Disease
| Parameter | This compound (SCN) | Levofloxacin (LVX) | Control | Bacterial Strain | Reference |
| Protection at 48h (%) | 70% (at 40 mg/kg) | 20% (at 12.5-50 mg/kg) | Not specified | Fluoroquinolone-resistant S. pneumoniae (Serotype 8) | [1][5] |
| Bacteremia Reduction | Significant reduction | High levels of bacteria in blood | Not applicable | Fluoroquinolone-resistant S. pneumoniae | [1][5] |
| Survival Rate after 7 days (%) | 40-50% (at 5-40 mg/kg) | Not specified | Not specified | Fluoroquinolone-resistant S. pneumoniae | [1] |
Table 3: Minimum Inhibitory Concentration (MIC) against Other Bacterial Species
| Bacterium | This compound (SCN) MIC | Reference |
| Mycobacterium tuberculosis | < 16 µM | [7] |
| Dickeya dadantii | ~500 µM | [6] |
Experimental Protocols
The data presented above is based on the following key experimental methodologies:
1. Minimum Inhibitory Concentration (MIC) Determination
-
Method: Microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
-
Procedure: Serial 2-fold dilutions of the antibiotics (ranging from 0.03 to 64 µg/ml) are prepared in 96-well polystyrene microtiter plates.[2] Bacterial cultures are added to a final concentration of 10^5 colony-forming units (CFU)/ml.[2] The plates are incubated at 37°C for 24 hours in the presence of 5% CO2.[2]
-
Endpoint: The MIC is defined as the lowest concentration of the drug that results in no visible bacterial growth.[2]
2. Killing Curve Assays
-
Purpose: To determine the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Procedure: Bacteria are exposed to the antibiotic at various concentrations (e.g., multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated on appropriate agar to determine the number of viable bacteria (CFU/ml).
-
Analysis: The change in CFU/ml over time is plotted to visualize the rate of bacterial killing.
3. Post-Antibiotic Effect (PAE) Determination
-
Purpose: To measure the suppression of bacterial growth that persists after a short exposure to an antibiotic.
-
Procedure: Bacterial cultures are exposed to the antibiotic for a defined period (e.g., 1 hour).[2] The antibiotic is then removed by washing or dilution.[2] The growth of the bacteria is monitored over time and compared to an untreated control.
-
Calculation: PAE is calculated as the difference in time it takes for the treated and untreated cultures to increase by 1-log10 in CFU/ml.
4. Biofilm Assays
-
Purpose: To evaluate the efficacy of an antibiotic against bacteria growing in a biofilm.
-
Procedure: Biofilms are grown on a suitable surface (e.g., the wells of a microtiter plate). The established biofilms are then treated with the antibiotic for a specified duration.
-
Analysis: Biofilm biomass can be quantified by staining with crystal violet and measuring the absorbance.[3] Confocal microscopy can be used to visualize the biofilm structure and determine its thickness.[3]
Mandatory Visualizations
Mechanism of Action: this compound vs. Fluoroquinolones
Caption: this compound inhibits Topoisomerase I, while Fluoroquinolones target Topoisomerase II.
General Experimental Workflow for In Vitro Antibacterial Testing
Caption: Workflow for assessing in vitro antibacterial activity.
In Vivo Efficacy Evaluation Workflow
Caption: Workflow for in vivo evaluation of antibacterial agents in a murine model.
References
- 1. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae. | Read by QxMD [read.qxmd.com]
- 5. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Type IA Topoisomerases as Targets for Infectious Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Seconeolitsine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) for Seconeolitsine is not publicly available, established principles of laboratory chemical waste management provide a clear framework for its responsible disposal. This document outlines the essential procedures for managing this compound waste, grounded in general best practices for hazardous chemical disposal.
Core Principle: Treat as Hazardous Waste
In the absence of specific disposal directives, this compound should be treated as a hazardous chemical waste. This approach ensures the highest level of safety and environmental protection. All waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and experimental materials, must be segregated and disposed of through an institution's designated hazardous waste program.
Quantitative Data from Preclinical Studies
The following table summarizes in vivo pharmacokinetic and efficacy data for this compound from a study in mice infected with a fluoroquinolone-resistant strain of Streptococcus pneumoniae. This information, while not directly related to disposal, provides context on the compound's biological activity.
| Parameter | This compound (40 mg/kg) | Levofloxacin (50 mg/kg) | Unit |
| Maximum Serum Concentration (Cmax) | 1.6 | 14.7 | µg/mL |
| Area Under the Curve (AUC0-12h) | 5 | 17.3 | µg*h/mL |
| Elimination Half-Life (t1/2) | 7.8 | 0.7 | hours |
| Protein Binding (at 50 µg/mL) | 80% | 33% | % |
| In Vivo Protection (at 48h) | 70% | 20% | % survival |
Data sourced from a study on invasive pneumococcal disease[1]
Experimental Protocol: General Procedure for the Disposal of this compound Waste
This protocol provides a step-by-step guide for the safe disposal of this compound waste in a laboratory setting.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible hazardous waste container for all this compound waste. The container should be in good condition, with a secure, tight-fitting lid.
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated gloves, weigh boats, and absorbent paper, in the designated solid hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions, experimental solutions, and rinsates, in a designated liquid hazardous waste container. Ensure the container is made of a material compatible with any solvents used.
-
Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
2. Labeling of Hazardous Waste Containers:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
Identify the contents of the container, including "this compound" and any other chemical constituents (e.g., solvents, buffers).
-
Indicate the approximate concentration or percentage of each component.
-
Include the date when waste was first added to the container.
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[3]
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to prevent spills.
-
Keep waste containers closed at all times, except when adding waste.[3][4]
4. Waste Disposal Request:
-
Once the waste container is full or has been in use for the maximum allowable time per institutional policy (often 6-12 months), arrange for its collection by the institution's Environmental Health and Safety (EHS) department.[3]
-
Follow the specific procedures of your institution for requesting a hazardous waste pickup.
5. Empty Container Disposal:
-
An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.[4]
-
The rinsate from the triple-rinsing process must be collected and disposed of as liquid hazardous waste.[4]
-
After triple-rinsing, deface or remove the hazardous chemical label before disposing of the container in the regular trash or recycling, as per institutional guidelines.[4]
Mechanism of Action: this compound as a DNA Topoisomerase I Inhibitor
This compound functions as a novel inhibitor of DNA topoisomerase I.[1][5][6] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This compound inhibits the religation step of the topoisomerase I catalytic cycle, leading to the accumulation of single-strand DNA breaks. This, in turn, can lead to replication fork collapse and ultimately, bacterial cell death.[7]
Caption: Mechanism of action of this compound as a DNA Topoisomerase I inhibitor.
This procedural guidance is intended to provide a foundation for the safe handling and disposal of this compound in a research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines to ensure full compliance and safety.
References
- 1. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 6. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase I inhibitor – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
Personal protective equipment for handling Seconeolitsine
Disclaimer: Seconeolitsine is a novel phenanthrene alkaloid investigated as a DNA topoisomerase I inhibitor.[1][2][3] As of this writing, a specific Safety Data Sheet (SDS) with comprehensive hazard information is not publicly available. The following guidance is based on general best practices for handling novel chemical compounds of unknown toxicity in a research and development setting. This information should be supplemented with a substance-specific risk assessment and the official SDS once available.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for operations and disposal to ensure laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The required level of protection may vary based on the procedure and the quantity of this compound being handled.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Powder | Safety Goggles with Side Shields | Nitrile or Neoprene Gloves (Double-gloving recommended) | Fully-buttoned Laboratory Coat | N95/FFP3 Respirator or use within a certified chemical fume hood |
| Preparing Solutions | Safety Goggles with Side Shields | Nitrile or Neoprene Gloves | Fully-buttoned Laboratory Coat | Work within a certified chemical fume hood or well-ventilated area |
| Administering to Cultures/Animals | Safety Goggles or Face Shield | Nitrile or Neoprene Gloves | Fully-buttoned Laboratory Coat | Not generally required if solutions are handled carefully |
| Spill Cleanup | Chemical Splash Goggles | Heavy-duty Nitrile or Neoprene Gloves | Chemical-resistant Apron over Laboratory Coat | N95/FFP3 Respirator (for powders) or Air-Purifying Respirator (for volatile solutions) |
Handling Procedures and Operational Plan
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
1. Preparation and Weighing:
-
All manipulations involving solid this compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Before weighing, decontaminate the work surface and the balance.
-
Use anti-static weigh boats or paper.
-
Double-glove with chemically-resistant gloves (e.g., nitrile) and change the outer glove immediately if contamination occurs.
-
Wear a dedicated lab coat and safety goggles.
2. Solution Preparation:
-
Prepare all solutions within a chemical fume hood.
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
Ensure the container is clearly labeled with the chemical name, concentration, date, and hazard information.
-
Cap the container securely when not in use.
3. Experimental Use:
-
When adding this compound solutions to cell cultures or for other assays, handle liquids carefully to avoid generating aerosols.
-
Work over a spill tray to contain any potential drips or minor spills.
-
After use, decontaminate all non-disposable equipment (e.g., pipettes, glassware) that came into contact with this compound.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure and contamination.
| Spill Type | Containment | Neutralization/Cleaning | Personal Protective Equipment |
| Solid (Powder) | Cover with a damp paper towel to prevent dust from becoming airborne. | Gently sweep the contained material into a labeled hazardous waste container. | Full PPE, including N95/FFP3 respirator. |
| Liquid (Solution) | Surround the spill with absorbent material (e.g., chemical absorbent pads or vermiculite). | Absorb the spill, working from the outside in. Place used absorbent materials in a labeled hazardous waste bag. | Full PPE, including chemical splash goggles and gloves. |
Emergency Contact:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All this compound waste is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
1. Waste Segregation:
-
Solid Waste: Collect unused powder, contaminated weigh boats, and contaminated PPE (gloves, wipes) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other chemical waste unless approved by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
2. Disposal Protocol:
-
Ensure all waste containers are properly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Toxic").
-
Store waste containers in a designated, secure secondary containment area while awaiting pickup.
-
Contact your institution's EHS office to schedule a pickup for hazardous waste. Do not dispose of this compound waste down the drain or in regular trash.[4]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type IA Topoisomerases as Targets for Infectious Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 4. bitesizebio.com [bitesizebio.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
